GRPR antagonist-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32F3N5O4 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1 |
InChI Key |
WTVXQEPXYFGAJP-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of GRPR Antagonists in Breast Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a significant percentage of breast cancers, has emerged as a promising therapeutic target. Its activation by its ligand, gastrin-releasing peptide (GRP), promotes tumor growth, proliferation, and migration. Consequently, the development of GRPR antagonists has become a focal point in oncology research. This technical guide provides an in-depth overview of the role of GRPR antagonists, with a particular focus on the potent second-generation antagonist, RC-3940-II, in modulating breast cancer cell signaling. We will delve into the molecular mechanisms of action, present quantitative data from key preclinical studies, provide detailed experimental protocols for assessing antagonist efficacy, and visualize the intricate signaling pathways involved.
Introduction: The GRPR Axis in Breast Cancer
Gastrin-releasing peptide (GRP) and its receptor (GRPR) are implicated in the progression of various malignancies, including breast cancer.[1] The binding of GRP to GRPR initiates a cascade of intracellular signaling events that drive tumorigenesis.[2] Notably, GRPR expression is frequently correlated with estrogen receptor (ER)-positive breast cancers.[3][4] GRPR antagonists function by competitively binding to the receptor, thereby blocking the downstream signaling pathways initiated by GRP. This targeted approach offers a promising strategy to inhibit tumor growth and progression. Several peptide and non-peptide antagonists have been developed, with RC-3095 and the more potent RC-3940-II being extensively studied in preclinical breast cancer models.
Mechanism of Action of GRPR Antagonists
GRPR antagonists exert their anti-cancer effects through a multi-pronged mechanism that involves the disruption of key signaling pathways crucial for cancer cell survival and proliferation.
Downregulation of ErbB/HER Family Receptors
A primary mechanism of action for GRPR antagonists is the downregulation of the ErbB/HER family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu). Overexpression of HER2 is a known driver in a significant subset of breast cancers. Treatment with GRPR antagonists, such as RC-3095 and RC-3940-II, has been shown to substantially reduce the protein and mRNA levels of these receptors in breast cancer xenografts. This heterologous downregulation of EGFRs is a key contributor to the tumor growth inhibition observed with these antagonists.
Inhibition of Pro-angiogenic Factors
Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels. GRPR antagonists have demonstrated anti-angiogenic properties by inhibiting the expression and secretion of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Insulin-like Growth Factor II (IGF-II). This leads to a decrease in tumor vessel density and a reduction in the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are involved in extracellular matrix remodeling during angiogenesis.
Modulation of Oncogenic Transcription Factors
The signaling cascades initiated by GRPR activation converge on nuclear transcription factors that regulate genes involved in cell proliferation and survival. GRPR antagonists have been shown to decrease the expression of the oncogenes c-jun and c-fos. These transcription factors are downstream effectors of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling route for cell growth.
Interference with PI3K/MAPK Signaling
The Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell survival and proliferation. GRPR antagonists inhibit the activation of both of these critical pathways, leading to reduced cancer cell growth and the induction of apoptosis (programmed cell death).
Quantitative Data on the Efficacy of GRPR Antagonists
Preclinical studies utilizing human breast cancer xenografts in nude mice have provided significant quantitative data on the efficacy of GRPR antagonists. The following tables summarize key findings from studies on the estrogen-independent MDA-MB-435 and MDA-MB-231 breast cancer cell lines.
| Antagonist | Dose | Treatment Duration | Cell Line | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| RC-3095 | 20 µ g/day | 42 days | MDA-MB-435 | 40% (P < 0.01) | 44% | |
| RC-3940-II | 10 µ g/day | 42 days | MDA-MB-435 | 65% (P < 0.01) | 53% | |
| RC-3095 | 10 µg, twice daily | 5 weeks | MDA-MB-231 | 57.7% | - | |
| RC-3940-II | 10 µg, twice daily | 5 weeks | MDA-MB-231 | 72.4% | - |
Table 1: Effect of GRPR Antagonists on Tumor Growth in Nude Mice
| Antagonist | Cell Line | EGFR Protein Reduction (%) | HER-2 Protein Reduction (%) | HER-3 Protein Reduction (%) | HER-4 Protein Reduction (%) | Reference |
| RC-3095 | MDA-MB-435 | Insignificant | 41% (P < 0.005) | 60% (P < 0.005) | Insignificant Increase | |
| RC-3940-II | MDA-MB-435 | 26% (P < 0.05) | 78% (P < 0.05) | 70% (P < 0.005) | 28% (P < 0.05) |
Table 2: Effect of GRPR Antagonists on ErbB/HER Family Protein Expression in MDA-MB-435 Xenografts
| Antagonist | Cell Line | MMP-9 Activity Reduction (%) | Tumor Vessel Density Reduction (%) | Reference |
| RC-3095 | MDA-MB-435 | 33-46% | ~37% | |
| RC-3940-II | MDA-MB-435 | 33-46% | ~37% |
Table 3: Anti-angiogenic Effects of GRPR Antagonists in MDA-MB-435 Xenografts
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GRPR antagonists and a typical experimental workflow for their evaluation.
Caption: GRPR signaling pathways and points of antagonist inhibition.
Caption: Experimental workflow for evaluating GRPR antagonists.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GRPR antagonists in breast cancer.
Orthotopic Xenograft Model in Nude Mice
This protocol describes the establishment of human breast cancer xenografts in immunodeficient mice to evaluate the in vivo efficacy of GRPR antagonists.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Human breast cancer cells (e.g., MDA-MB-435, MDA-MB-231)
-
Matrigel (Corning)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GRPR antagonist (e.g., RC-3940-II) dissolved in a suitable vehicle
-
Calipers
Procedure:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.
-
Tumor Inoculation: Anesthetize the nude mice. Inject 100 µL of the cell suspension into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable and reach a volume of approximately 50-100 mm³, randomize the mice into control and treatment groups.
-
Treatment Administration: Administer the GRPR antagonist (e.g., 10 µg of RC-3940-II) subcutaneously daily or as per the experimental design. The control group receives vehicle injections.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for the specified duration (e.g., 6 weeks). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further ex vivo analysis.
Western Blot Analysis for ErbB/HER2 Expression
This protocol details the detection and quantification of ErbB/HER family proteins in tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (4-12% gradient)
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-HER2, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HER2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of GRPR antagonists on the metabolic activity and viability of breast cancer cells in vitro.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Cell culture medium
-
GRPR antagonist stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the GRPR antagonist. Include a vehicle-only control. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of matrix metalloproteinases, specifically the gelatinases MMP-2 and MMP-9, in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare protein lysates from tumor tissue as described for Western blotting, but without boiling or reducing agents.
-
Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in developing buffer overnight at 37°C. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis: The molecular weight of the active enzymes can be determined by comparison to protein standards. Densitometry can be used to quantify the activity.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of target genes, such as GRPR and ErbB/HER family members, in breast cancer cells or tissues.
Materials:
-
Total RNA extracted from cells or tumor tissue
-
Reverse transcriptase enzyme
-
Oligo(dT) or random primers
-
dNTPs
-
PCR buffer
-
Taq polymerase
-
Gene-specific primers for GRPR, HER2, etc., and a housekeeping gene (e.g., GAPDH)
-
Thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
RNA Extraction: Isolate total RNA from samples using a commercially available kit.
-
cDNA Synthesis (Reverse Transcription): Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase, primers, and dNTPs.
-
PCR Amplification: Amplify the target cDNA using gene-specific primers and Taq polymerase in a thermal cycler.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Visualization and Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The intensity of the bands reflects the initial amount of mRNA. For quantitative analysis (qPCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is monitored in real-time.
Conclusion and Future Directions
GRPR antagonists, particularly potent second-generation compounds like RC-3940-II, represent a promising therapeutic strategy for breast cancer, especially in ER-positive subtypes. Their ability to inhibit tumor growth through multiple mechanisms, including the downregulation of key growth factor receptors like HER2 and the suppression of angiogenesis, underscores their potential in clinical applications. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these targeted therapies. Future research should focus on combination therapies, pairing GRPR antagonists with existing treatments like chemotherapy or HER2-targeted therapies, to potentially achieve synergistic anti-tumor effects and overcome treatment resistance. Furthermore, the development of radiolabeled GRPR antagonists for theranostic applications—combining diagnosis and therapy—is a rapidly advancing field that holds great promise for personalized medicine in breast cancer.
References
- 1. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Gastrin-releasing Peptide Receptor Imaging in Breast Cancer Using the Receptor Antagonist 68Ga-RM2 And PET [thno.org]
The Advent of Novel GRPR Antagonists: A Technical Guide to Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of cancers including prostate, breast, and lung, has emerged as a promising target for diagnostic imaging and targeted radionuclide therapy. The shift from agonist to antagonist-based targeting strategies has marked a significant advancement in the field, offering improved pharmacokinetic profiles and enhanced tumor-to-background ratios. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel GRPR antagonists, presenting key data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
GRPR Signaling Pathway
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding with its ligand, such as gastrin-releasing peptide (GRP), activates the phospholipase C (PLC) signaling pathway.[1][2] This activation leads to a cascade of downstream events that influence various cellular processes. In some contexts, GRPR signaling can also involve the activation of the NF-κB pathway.[3] Antagonists function by binding to GRPR and preventing the initiation of this signaling cascade.
Synthesis of Novel GRPR Antagonists
The synthesis of peptide-based GRPR antagonists is predominantly carried out using solid-phase peptide synthesis (SPPS) with standard Fmoc chemistry.[4][5] This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
A common backbone for many potent GRPR antagonists is derived from a truncated bombesin sequence, such as [D-Phe⁶,Sta¹³,Leu¹⁴]bombesin(6-14). Modifications to this core sequence, including the incorporation of non-natural amino acids like Statine (Sta) and the use of different chelators for radiolabeling, are key strategies to improve binding affinity, metabolic stability, and pharmacokinetic properties.
Experimental Workflow for Synthesis and Radiolabeling
Quantitative Data on Novel GRPR Antagonists
The binding affinity of novel GRPR antagonists is a critical parameter for their selection as potential clinical candidates. This is typically determined through in vitro competitive binding assays. The following tables summarize key quantitative data for several promising GRPR antagonists.
| Compound | Cell Line | IC50 (nM) | Reference |
| natGa-NOTA-P2-RM26 | PC-3 | 0.91 ± 0.19 | |
| natIn-NOTA-P2-RM26 | PC-3 | 1.24 ± 0.29 | |
| [99mTc]Demobesin 8 (DB8) | PC-3 | 0.26 | |
| AR (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) | PC-3 | 2.9 ± 0.6 |
| Compound | Cell Line | KD (pM) | Reference |
| [¹¹¹In]In-NOTA-P2-RM26 | PC-3 | 23 ± 13 | |
| [¹¹¹In]In-AU-RM26-M1 | PC-3 | 500 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel GRPR antagonists. Below are methodologies for key in vitro and in vivo assays.
In Vitro Competitive Binding Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a non-radiolabeled GRPR antagonist.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate carcinoma cells).
-
Radioligand (e.g., ¹²⁵I-[Tyr⁴]BBN).
-
Binding buffer (e.g., HBSS with 1% BSA).
-
Test antagonist at various concentrations.
-
Multi-well plates (e.g., 24-well).
-
Gamma counter.
Procedure:
-
Seed GRPR-expressing cells into multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the test antagonist to the wells.
-
Incubate the plates for a defined period (e.g., 2 hours) at room temperature.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells (e.g., with 0.1 M NaOH) and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Cell Uptake and Internalization Assay
Objective: To measure the cellular uptake and internalization of a radiolabeled GRPR antagonist over time.
Materials:
-
GRPR-expressing cells (e.g., PC-3).
-
Radiolabeled antagonist.
-
Acid wash buffer (e.g., 50 mM glycine-HCl/100 mM NaCl, pH 2.8) to differentiate surface-bound from internalized radioactivity.
-
Cell lysis buffer (e.g., 1 M NaOH).
-
Incubator at 37°C.
Procedure:
-
Seed cells in multi-well plates and incubate overnight.
-
Add the radiolabeled antagonist to the cells and incubate at 37°C for various time points (e.g., 1, 2, 6, and 24 hours).
-
At each time point, remove the medium and wash the cells with cold PBS.
-
To measure surface-bound radioactivity, treat the cells with the acid wash buffer and collect the supernatant.
-
To measure internalized radioactivity, lyse the remaining cells with the cell lysis buffer and collect the lysate.
-
Measure the radioactivity in both the acid wash and the cell lysate fractions.
-
Express the results as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
Objective: To evaluate the distribution and tumor-targeting of a radiolabeled GRPR antagonist in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with PC-3 xenografts).
-
Radiolabeled antagonist.
-
Blocking agent (excess of unlabeled antagonist) for specificity studies.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Inject the radiolabeled antagonist intravenously into tumor-bearing mice.
-
For specificity studies, co-inject a separate group of mice with an excess of unlabeled antagonist.
-
At predetermined time points post-injection (e.g., 1, 4, and 24 hours), euthanize the mice.
-
Dissect organs of interest (tumor, blood, pancreas, kidneys, liver, etc.).
-
Weigh the tissues and measure their radioactivity content using a gamma counter.
-
Calculate the uptake in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The development of novel GRPR antagonists represents a significant step forward in the field of oncology, particularly for the diagnosis and treatment of GRPR-expressing tumors. The methodologies and data presented in this guide highlight the critical steps in the discovery and preclinical evaluation of these promising therapeutic agents. Continued research focusing on optimizing the pharmacokinetic properties and metabolic stability of GRPR antagonists will be crucial for their successful clinical translation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. GRPR gastrin-releasing peptide receptor | Sigma-Aldrich [sigmaaldrich.com]
- 3. GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GRPR Antagonism in Non-Histaminergic Itch Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic pruritus, particularly the non-histaminergic form, presents a significant therapeutic challenge due to a limited understanding of its underlying mechanisms and a lack of effective treatments. The gastrin-releasing peptide receptor (GRPR) has emerged as a key player in the transmission of non-histaminergic itch signals within the spinal cord. This technical guide provides an in-depth overview of the role of GRPR in itch pathways and the therapeutic potential of GRPR antagonists. We consolidate quantitative data on the efficacy of various GRPR antagonists, detail the experimental protocols used to evaluate them, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-pruritic therapies.
Introduction to Non-Histaminergic Itch and the GRPR Pathway
Itch, or pruritus, is an unpleasant sensation that evokes the desire to scratch.[1] While histamine is a well-known mediator of itch, particularly in allergic reactions, many forms of chronic itch are non-histaminergic and do not respond to antihistamines.[2] These conditions are often associated with dermatological diseases like atopic dermatitis, as well as systemic disorders affecting the renal and hepatic systems.[1]
A critical breakthrough in understanding non-histaminergic itch was the identification of the gastrin-releasing peptide (GRP) and its receptor, GRPR, as key components of a dedicated itch-specific neuronal pathway in the spinal cord.[1][3] Gastrin-releasing peptide is expressed in a subset of primary sensory neurons, while GRPR is predominantly found on excitatory interneurons in the superficial dorsal horn of the spinal cord. Upon activation by GRP, these GRPR-expressing neurons transmit the itch signal to higher brain centers. Notably, ablation of these neurons has been shown to almost completely abolish itch-related behaviors induced by various pruritogens without affecting pain sensation. This specificity makes GRPR an attractive target for the development of novel anti-pruritic drugs.
GRPR Antagonists: A Novel Therapeutic Strategy
The development of selective GRPR antagonists represents a promising therapeutic avenue for the management of non-histaminergic pruritus. Several small molecule and peptide-based antagonists have been developed and evaluated in preclinical models of itch. These compounds act by competitively binding to GRPR, thereby preventing its activation by endogenous GRP and inhibiting the downstream signaling cascade that leads to the sensation of itch.
Quantitative Efficacy of GRPR Antagonists
The following tables summarize the quantitative data on the efficacy of various GRPR antagonists in preclinical models of non-histaminergic itch.
| Antagonist | Itch Model | Animal Model | Route of Administration | Dose | Effect on Scratching Behavior | Reference |
| RC-3095 | GRP-induced | Mice | Intrathecal | 0.03 nmol | 3-fold rightward shift in GRP dose-response curve | |
| 0.1 nmol | 10-fold rightward shift in GRP dose-response curve | |||||
| GRP-induced | Rats | Intracerebroventricular | 0.1 - 1 nmol | Dose-dependent antagonism of GRP-induced scratching | ||
| PD-176252 | Not specified | Not specified | Not specified | Ki = 1.0 nM | High affinity competitive antagonist | |
| MP-4222 | Dry skin-induced | Murine | Intraperitoneal | 10 mg/kg | Significant reduction in the number of scratches | |
| MP-4306 | Dry skin-induced | Murine | Intraperitoneal | 10 mg/kg | Significant reduction in the number of scratches |
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| PD-176252 | Radioligand Binding | Not specified | 91.8 | |
| MP-4222 | Cisbio IP-One | HEK-293 | 18.5 | |
| Radioligand Binding | HEK-293 | 21.2 | ||
| MP-4306 | Cisbio IP-One | HEK-293 | 58.9 | |
| Radioligand Binding | HEK-293 | 8.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GRPR antagonists in non-histaminergic itch models.
Chloroquine-Induced Itch Model in Mice
This model is a widely used assay for histamine-independent itch.
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimation: Mice are placed in individual observation cages for at least 30 minutes to acclimate before the experiment.
-
Pruritogen Administration: Chloroquine diphosphate salt is dissolved in sterile saline. A subcutaneous injection of 50 µL of chloroquine solution (e.g., 200 µg) is administered into the nape of the neck.
-
Antagonist Administration: The GRPR antagonist is administered via the desired route (e.g., intraperitoneal, oral, or intrathecal) at a specified time point before chloroquine injection.
-
Behavioral Observation: Immediately after chloroquine injection, the scratching behavior is recorded for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site, ending with the placement of the paw back on the floor or in the mouth for licking. The total number of scratching bouts is counted.
Dry Skin-Induced Itch Model (Acetone and Ether/Water Method)
This model induces a state of chronic itch associated with skin barrier disruption.
-
Animals: Male ICR or C57BL/6 mice are commonly used.
-
Induction of Dry Skin: The rostral back of the mice is shaved. A mixture of acetone and diethyl ether (1:1) is applied to the shaved area for 15 seconds using a cotton ball. This is immediately followed by the application of distilled water for 30 seconds. This procedure is repeated twice daily for 5 to 7 consecutive days.
-
Antagonist Administration: The GRPR antagonist is administered following the induction period, and its effect on spontaneous scratching is evaluated.
-
Behavioral Assessment: Spontaneous scratching behavior is recorded over a defined period (e.g., 60-90 minutes). The number of scratching bouts directed at the treated area is quantified. Skin condition can also be assessed by measuring transepidermal water loss (TEWL) and stratum corneum hydration.
Intrathecal Injection in Mice
This technique allows for the direct administration of substances to the spinal cord.
-
Animal Restraint: The mouse is gently restrained, and the back is arched to widen the intervertebral spaces.
-
Injection Site: The injection is typically performed between the L5 and L6 vertebrae.
-
Injection Procedure: A 30-gauge needle attached to a microsyringe is inserted into the intrathecal space. A characteristic tail-flick reflex often indicates successful entry. A small volume (typically 5-10 µL) of the antagonist solution is slowly injected.
-
Confirmation: Successful injection can be confirmed by observing the distribution of a co-injected dye (e.g., Evans Blue) at the end of the experiment.
Visualizing the Pathways and Workflows
GRPR Signaling Pathway in Non-Histaminergic Itch
The following diagram illustrates the proposed signaling cascade initiated by the binding of GRP to its receptor on dorsal horn neurons, leading to the transmission of the itch signal.
Caption: GRPR signaling cascade in non-histaminergic itch transmission.
Experimental Workflow for Evaluating GRPR Antagonists
The following diagram outlines the typical experimental workflow for assessing the in vivo efficacy of a GRPR antagonist in a non-histaminergic itch model.
Caption: In vivo evaluation workflow for GRPR antagonists in itch models.
Conclusion and Future Directions
The gastrin-releasing peptide receptor has been firmly established as a crucial component of the non-histaminergic itch pathway, making it a highly promising target for the development of novel antipruritic therapies. Preclinical studies with various GRPR antagonists have demonstrated significant efficacy in reducing itch-related behaviors in relevant animal models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation and development of GRPR-targeted therapeutics.
Future research should focus on the development of highly selective and potent GRPR antagonists with favorable pharmacokinetic profiles for clinical use. Further elucidation of the downstream signaling pathways and the interaction of the GRPR pathway with other itch-mediating circuits will provide a more comprehensive understanding of pruritus and may reveal additional therapeutic targets. Ultimately, the translation of these preclinical findings into successful clinical therapies holds the promise of providing much-needed relief for patients suffering from chronic non-histaminergic itch.
References
- 1. Mechanisms and Management of Itch in Dry Skin | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 2. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synaptic circuits involving gastrin-releasing peptide receptor-expressing neurons in the dorsal horn of the mouse spinal cord [frontiersin.org]
An In-depth Technical Guide to the Binding Affinity and Selectivity of GRPR Antagonist-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GRPR antagonist-2, a potent antagonist of the gastrin-releasing peptide receptor (GRPR). The document details its binding characteristics, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Introduction to GRPR and its Antagonists
The gastrin-releasing peptide receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[1] GRPR is notably overexpressed in several types of cancer, such as prostate, breast, and lung cancer, making it a promising target for cancer diagnostics and therapeutics.[2][3] GRPR antagonists are compounds that bind to GRPR and block the effects of its endogenous ligand, gastrin-releasing peptide (GRP).[4] These antagonists have shown potential in inhibiting tumor growth and are being actively investigated for their therapeutic applications.
This compound, also identified as compound 6e in the work by Yu et al. (2021), is a potent antagonist of GRPR. This guide will explore its binding affinity and selectivity, providing a foundational understanding for researchers in the field.
Binding Affinity and Selectivity of this compound
The binding affinity of an antagonist to its receptor is a critical parameter for its potency and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay. Selectivity, on the other hand, refers to the antagonist's ability to bind to its target receptor with higher affinity than to other related receptors, such as the neuromedin B receptor (NMBR) and the bombesin receptor subtype-3 (BRS-3).
Quantitative data on the direct binding affinity (Ki) of this compound to GRPR is not extensively available in the public domain. However, its potent antagonistic activity is demonstrated through its cytotoxic effects on cancer cell lines that overexpress GRPR. The available data is summarized in the table below. For context, binding affinities of other well-characterized GRPR antagonists are also provided.
| Compound | Receptor/Cell Line | Assay Type | Value (µM) | Reference |
| This compound | HGC-27 cells | Cytotoxicity (IC50) | 0.77 | |
| This compound | Pan02 cells | Cytotoxicity (IC50) | 2.5 | |
| PD176252 | GRPR | Binding Affinity (Ki) | 0.001 | |
| RM2 (Antagonist) | GRPR | Binding Affinity (IC50) | 1.2 - 8.4 nM | |
| RM26 (Antagonist) | GRPR | Binding Affinity (High) | - | |
| BIM-26226 (Antagonist) | GRPR | Binding Affinity (IC50) | 0.006 |
Note: The IC50 values for this compound reflect its cytotoxic activity and not a direct measure of binding affinity (Ki). Further competitive binding assays are required to determine its precise Ki value.
The selectivity of this compound against other bombesin receptor subtypes, such as NMBR and BRS-3, has not been explicitly detailed in available literature. High selectivity is a desirable characteristic for a therapeutic candidate to minimize off-target effects. For instance, some peptide antagonists have demonstrated over 3,000-fold selectivity for GRPR over NMBR. Determining the selectivity profile of this compound would require competitive binding assays against cell lines or membranes expressing these related receptors.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the binding affinity and functional activity of GRPR antagonists.
This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for GRPR.
Materials:
-
Cells: PC-3 cells, a human prostate cancer cell line endogenously expressing GRPR.
-
Radioligand: 125I-[Tyr4]Bombesin or another suitable radiolabeled GRPR agonist/antagonist.
-
Test Compound: this compound.
-
Buffers: Binding buffer (e.g., HBSS with 1% BSA).
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Culture: Culture PC-3 cells to approximately 80-90% confluency.
-
Assay Setup: Seed PC-3 cells in 12-well plates (2.5 x 105 cells/well) and incubate for 18-24 hours.
-
Competition Reaction:
-
Wash the cells twice with PBS.
-
Add a fixed concentration of the radioligand (e.g., 10-9 M of 177Lu-NeoB or 177Lu-RM2).
-
Add increasing concentrations of this compound (e.g., from 10-12 M to 10-6 M).
-
Incubate for 1 hour at 37°C.
-
-
Separation of Bound and Free Ligand:
-
Wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
-
Quantification:
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay assesses the effect of the antagonist on cell proliferation and viability, which is particularly relevant for cancer research.
Objective: To determine the cytotoxic IC50 of this compound on GRPR-expressing cancer cells.
Materials:
-
Cells: HGC-27, Pan02, or other relevant cancer cell lines.
-
Reagents: Cell proliferation reagent (e.g., MTT, WST-1).
-
Test Compound: this compound.
-
Instrumentation: Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.032-100 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
Assay Development: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
GRPR Signaling Pathways
GRPR activation initiates a cascade of intracellular signaling events that are crucial for its physiological and pathological functions. As a GPCR, GRPR couples to heterotrimeric G proteins, primarily Gq/11 and G12/13.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately leads to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade, which is involved in cell proliferation and survival.
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), play a key role in regulating the actin cytoskeleton, cell migration, and invasion.
GRPR antagonists, by blocking the binding of GRP, inhibit these downstream signaling pathways, thereby impeding cancer cell proliferation and metastasis.
The following diagram illustrates the major signaling pathways activated by GRPR.
Caption: GRPR Signaling Pathway Overview.
The following diagram outlines a typical workflow for evaluating a novel GRPR antagonist.
Caption: Experimental Workflow for GRPR Antagonist Evaluation.
Conclusion
This compound is a promising compound with potent activity against GRPR-expressing cancer cells. While its direct binding affinity and selectivity profile require further elucidation through rigorous experimental evaluation, the methodologies and understanding of the underlying signaling pathways presented in this guide provide a solid framework for future research. The continued investigation of this compound and similar compounds holds significant potential for the development of novel and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gastrin-Releasing Peptide Receptor in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, has emerged as a significant player in the landscape of oncology.[1][2] Its overexpression in a multitude of solid tumors, coupled with its role in driving key cancer-promoting processes, has positioned it as a compelling target for novel diagnostic and therapeutic strategies.[1][3][4] This technical guide provides an in-depth exploration of the multifaceted role of GRPR in tumor growth, detailing its signaling cascades, impact on tumor biology, and the methodologies employed to investigate its function.
GRPR Overexpression: A Common Feature in Solid Tumors
Extensive research has demonstrated the aberrant overexpression of GRPR in a wide range of human cancers, making it a valuable biomarker. While its expression is typically low in most healthy adult tissues, with the notable exception of the pancreas, its prevalence in malignant tissues is striking. This differential expression provides a therapeutic window for targeted interventions.
| Cancer Type | GRPR Overexpression Rate (%) | Citation |
| Prostate Cancer | 62-100% | |
| Breast Cancer | 38-72% | |
| - Luminal A-like | 86.2% | |
| - Luminal B-like (HER2-negative) | 70.5% | |
| - Luminal B-like (HER2-positive) | 82.8% | |
| - HER2-enriched | 21.3% | |
| - Triple-negative | 7.8% | |
| Lung Cancer (Small Cell) | 85-100% | |
| Lung Adenocarcinoma | 68% | |
| Head and Neck Cancer | 100% | |
| Pancreatic Cancer | 75% | |
| Colon Cancer | 62% | |
| Brain Cancer (Glioblastomas) | 85% | |
| Ovarian Cancer | High | |
| Cervical Cancer | High | |
| Neuroblastoma | High |
The Mechanistic Underpinnings: GRPR Signaling in Cancer
Upon binding its ligand, gastrin-releasing peptide (GRP), GRPR activates downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. As a G-protein coupled receptor, GRPR primarily couples to Gq and Gα12/Gα13 proteins to initiate these cascades.
Key Signaling Pathways Activated by GRPR:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, a family of kinases that phosphorylate a multitude of downstream targets involved in cell growth and differentiation. IP3 mediates the release of intracellular calcium, which can further activate various signaling molecules.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. GRPR activation can trigger this pathway, leading to the phosphorylation and activation of transcription factors that drive the expression of genes involved in cell cycle progression.
-
Phosphoinositide 3-Kinase (PI3K) / AKT Pathway: The PI3K/AKT pathway is a critical survival pathway that inhibits apoptosis and promotes cell growth. GRPR has been shown to activate this pathway, contributing to the malignant phenotype in several cancers, including prostate and lung cancer.
-
RhoA/ROCK Pathway: In colon cancer, GRPR has been demonstrated to enhance invasion through the activation of the RhoA/ROCK pathway, which is involved in regulating the actin cytoskeleton and cell motility.
-
c-Src and EGFR Transactivation: In non-small cell lung cancer (NSCLC), GRPR can activate c-Src, which in turn leads to the release of epidermal growth factor receptor (EGFR) ligands and subsequent transactivation of the EGFR pathway.
Caption: GRPR signaling pathways in cancer.
The Consequences of GRPR Activation in Tumors
The activation of these intricate signaling networks by the GRP-GRPR axis culminates in a range of cellular behaviors that are hallmarks of cancer:
-
Increased Cell Proliferation: GRP and its analogs, such as bombesin, act as potent mitogens, directly stimulating the growth of various cancer cell lines, including those of the lung, prostate, breast, and pancreas.
-
Enhanced Cell Migration and Invasion: GRPR signaling promotes the migratory and invasive potential of cancer cells, a critical step in metastasis. This is often associated with the induction of epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire a more migratory, mesenchymal phenotype.
-
Promotion of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and dissemination. GRPR activation has been shown to upregulate pro-angiogenic factors, thereby contributing to tumor vascularization.
-
Inhibition of Apoptosis: By activating pro-survival pathways like PI3K/AKT, GRPR signaling can protect cancer cells from programmed cell death (apoptosis), further promoting tumor growth.
GRPR as a Therapeutic Target
The high expression of GRPR on tumor cells and its role in driving malignancy make it an attractive target for cancer therapy. The primary strategy for targeting GRPR involves the use of antagonists, which bind to the receptor and block the binding of its natural ligand, GRP, thereby inhibiting downstream signaling.
GRPR Antagonists in Oncology:
-
Direct Anti-Tumor Effects: By blocking the pro-proliferative and pro-survival signals emanating from GRPR, antagonists can directly inhibit tumor growth and induce apoptosis. Preclinical studies have demonstrated the efficacy of GRPR antagonists in reducing tumor size in models of prostate and breast cancer.
-
Targeted Drug Delivery: GRPR's overexpression on the cell surface of cancer cells makes it an ideal target for the delivery of cytotoxic agents. GRPR antagonists can be conjugated to radionuclides for peptide receptor radionuclide therapy (PRRT) or to other toxins to specifically kill cancer cells while minimizing damage to healthy tissues.
-
Tumor Imaging: Radiolabeled GRPR antagonists are being extensively investigated as imaging agents for the detection and staging of GRPR-positive tumors using techniques like Positron Emission Tomography (PET). This allows for non-invasive visualization of tumor burden and can aid in patient selection for GRPR-targeted therapies.
Experimental Protocols for Studying GRPR in Cancer
A variety of experimental techniques are employed to investigate the role of GRPR in tumor biology. Below are detailed methodologies for some of the key experiments.
Immunohistochemistry (IHC) for GRPR Detection in Tumor Tissues
This protocol is for the detection and localization of GRPR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against GRPR
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 minutes), followed by a graded series of ethanol (100%, 95%, 70%; 2 minutes each), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or pressure cooker according to manufacturer's instructions. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-GRPR antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse slides with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
HRP Conjugate Incubation: Rinse slides with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogen Development: Rinse slides with PBS and incubate with DAB substrate solution until a brown color develops. Monitor under a microscope.
-
Counterstaining: Rinse slides with distilled water and counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
GRP or GRPR antagonist
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of GRP or a GRPR antagonist for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., GRP or fetal bovine serum)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours to 24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain them with a staining solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for a Transwell cell migration assay.
In Vivo Tumor Growth Studies in Nude Mice
This model is used to assess the effect of GRPR activation or inhibition on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
GRPR-expressing cancer cell line
-
Matrigel (optional, to enhance tumor formation)
-
GRP agonist (e.g., bombesin) or GRPR antagonist
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, with or without Matrigel.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the GRP agonist, GRPR antagonist, or vehicle control systemically (e.g., via intraperitoneal injection) or locally, according to the experimental design.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.
-
Monitoring: Monitor the mice for changes in body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or molecular analysis).
Conclusion
The gastrin-releasing peptide receptor plays a pivotal and multifaceted role in the growth and progression of a wide array of solid tumors. Its overexpression and function as a driver of key oncogenic signaling pathways have solidified its status as a high-value target for the development of novel cancer diagnostics and therapeutics. The continued investigation of GRPR biology, facilitated by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for innovative and more effective treatments for cancer patients. The use of GRPR antagonists, both as direct anti-cancer agents and as targeting moieties for imaging and drug delivery, holds immense promise for the future of personalized oncology.
References
- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 2. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 3. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing peptide and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of GRPR Antagonist-2 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of GRPR antagonist-2, a potent antagonist of the gastrin-releasing peptide receptor (GRPR). The information presented herein is compiled from available preclinical data and is intended to serve as a foundational resource for researchers in oncology and drug development. This document details the cytotoxic profile of this compound, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and a related compound, GRPR antagonist-1, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of cell growth, are summarized below. These values were determined following a 48-hour incubation period with the respective antagonists.
Table 1: IC50 Values of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HGC-27 | Gastric Cancer | 0.77 |
| Pan02 | Pancreatic Cancer | 2.5 |
Table 2: IC50 Values of GRPR Antagonist-1 in Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Cancer | 4.97 |
| Pan02 | Pancreatic Cancer | 4.36 |
| HGC-27 | Gastric Cancer | 3.40 |
Furthermore, studies have indicated that this compound can enhance the cytotoxic effects of other anticancer agents. When combined with a histone deacetylase (HDAC) inhibitor (at a concentration of 1 µM), this compound was observed to reduce the viability of PC3, Pan02, HGC-27, and HepG2 cancer cells[1].
Experimental Protocols
The following sections describe the detailed methodologies for key in vitro experiments relevant to assessing the cytotoxicity of GRPR antagonists.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the GRPR antagonist in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the antagonist. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the antagonist, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the antagonist relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Assay
To investigate whether the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can be performed. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by GRPR antagonists and a typical experimental workflow for a cytotoxicity assay.
Caption: GRPR antagonist mechanism of action.
Caption: Workflow for an MTT cytotoxicity assay.
Mechanism of Action
GRPR is a G-protein coupled receptor that, upon binding to its ligand gastrin-releasing peptide (GRP), activates several downstream signaling pathways crucial for cell survival, proliferation, and angiogenesis. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways[3].
GRPR antagonists, such as this compound, exert their cytotoxic effects by competitively binding to GRPR and blocking the binding of GRP. This inhibition disrupts the pro-survival signaling cascades that are often overactive in cancer cells. By preventing the activation of the PI3K/Akt and MAPK pathways, GRPR antagonists can lead to a decrease in cell proliferation and the induction of apoptosis[3].
Evidence suggests that the apoptotic mechanism induced by some GRPR antagonists involves the modulation of key apoptosis-regulating proteins. For instance, GRPR antagonist-1 has been shown to induce apoptosis in HGC-27 cells by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis.
Conclusion
The preliminary in vitro data indicate that this compound is a compound with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the blockade of GRPR-mediated pro-survival signaling pathways, leading to the induction of apoptosis. The provided experimental protocols offer a framework for further investigation into the cytotoxic properties of this and other GRPR antagonists. These findings support the continued development of GRPR antagonists as a potential therapeutic strategy in oncology.
References
The Core of GRPR Antagonism: A Deep Dive into Structure-Activity Relationships for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of solid tumors, including prostate, breast, and lung cancer, has emerged as a promising target for cancer diagnostics and therapeutics. The development of potent and selective GRPR antagonists is a key area of research, with several candidates advancing into clinical trials. Understanding the intricate relationship between the chemical structure of these antagonists and their biological activity is paramount for the rational design of next-generation GRPR-targeted agents with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of GRPR antagonists, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
GRPR Signaling Pathway
Upon binding of its endogenous ligand, gastrin-releasing peptide (GRP), GRPR primarily couples to Gαq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation, differentiation, and survival. GRPR antagonists competitively bind to the receptor, preventing GRP-mediated signaling and thereby inhibiting these downstream effects.
Methodological & Application
Application Notes and Protocols for Radiolabeling of GRPR Antagonist-2 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of the Gastrin-Releasing Peptide Receptor (GRPR) antagonist-2 (RM2) with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. GRPR is a promising target for the imaging and therapy of various cancers, including prostate and breast cancer, due to its overexpression in these malignancies.[1][2][3][4][5] ⁶⁸Ga-labeled GRPR antagonists have demonstrated favorable characteristics for imaging, including high tumor uptake and rapid clearance from non-target tissues.
GRPR Signaling Pathway
The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor (GPCR) that, upon binding to its ligand, gastrin-releasing peptide (GRP), activates intracellular signaling cascades. This activation primarily involves Gαq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream signaling can also involve the PI3K/AKT and MAPK pathways, which play crucial roles in cell growth, proliferation, and survival.
GRPR Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for various ⁶⁸Ga-labeled GRPR antagonists from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of GRPR Antagonists
| Compound | Cell Line | IC50 (nM) | Kd (nM) | Bmax (nM) |
| RM2 | PC-3 | 7.7 ± 3.3 | - | - |
| ⁿᵃᵗIn-RM2 | PC-3 | 9.3 ± 3.3 | - | - |
| ¹¹¹In-RM2 | PC-3 | - | 2.9 ± 0.4 | 1.1 ± 0.05 |
| ⁿᵃᵗIn-RM1 | - | 14 ± 3.4 | - | - |
| [⁶⁸Ga]Ga-SB3 | - | High Affinity | - | - |
Data sourced from multiple studies for comparison.
Table 2: Radiolabeling Performance of ⁶⁸Ga-GRPR Antagonists
| Compound | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) |
| [¹⁸F]MeTz-PEG₂-RM26 | >99 (conversion from [¹⁸F]MeTz) | >98 | 3.5 - 4.3 |
| [⁶⁸Ga]Ga-RM2 (Kit-based) | - | 97.1 ± 1.5 | - |
| [⁶⁸Ga]Ga-NOTA-PEG₂-RM26 | - | >95 | - |
| [⁶⁸Ga]Ga-SB3 | >99 (incorporation) | >90 | - |
Performance metrics can vary based on the specific protocol and starting material activity.
Table 3: In Vivo Tumor Uptake of ⁶⁸Ga-GRPR Antagonists (1-hour post-injection)
| Compound | Tumor Model | Tumor Uptake (%ID/g) |
| [¹⁸F]MeTz-PEG₂-RM26 | PC-3 Xenografts | 2.4 ± 0.1 |
| [⁶⁸Ga]Ga-LW02050 | PC-3 Xenografts | 5.38 ± 1.00 |
| [⁶⁸Ga]Ga-SB3 | PC-3 Xenografts | 6.98 ± 1.36 |
| [⁶⁸Ga]Ga-LW02075 | PC-3 Xenografts | 3.97 ± 1.71 |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Manual Radiolabeling of GRPR Antagonist-2 (RM2) with ⁶⁸Ga
This protocol describes a typical manual radiolabeling procedure for conjugating ⁶⁸Ga to the DOTA-chelator of the RM2 peptide.
Materials:
-
RM2 precursor (e.g., DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Ethanol
-
Sep-Pak C18 light cartridge
-
Sterile 0.22 µm filter
-
Heating block or water bath
-
HPLC system for quality control
-
TLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the desired amount of RM2 precursor (typically 10-20 µg).
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 3.5-4.5.
-
-
Radiolabeling Reaction:
-
Heat the reaction mixture at 95-100°C for 8-10 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Purification:
-
Condition a Sep-Pak C18 light cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-RM2 with a small volume of 50% ethanol in water.
-
-
Final Formulation:
-
Dilute the eluted product with a suitable buffer (e.g., PBS or 0.9% NaCl) to a final ethanol concentration of less than 10%.
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
-
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using radio-HPLC and/or radio-TLC. For TLC, ITLC-SG strips with a mobile phase of methanol/ammonium acetate (50:50 v/v) can be used.
-
pH: Measure the pH of the final product to ensure it is within the acceptable range for intravenous injection (typically pH 5.5-7.5).
-
Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests before clinical use.
-
Protocol 2: Kit-Based Radiolabeling of RM2 with ⁶⁸Ga
Kit-based formulations simplify the radiolabeling process, making it more convenient for routine clinical production.
Materials:
-
Lyophilized RM2 kit vial (containing the precursor, buffer, and stabilizers)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
Sterile 0.9% NaCl for injection
-
Heating block
-
Sterile 0.22 µm filter
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator directly into the sterile, vacuum-sealed RM2 kit vial.
-
Reaction:
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Heat the vial in a heating block at the temperature and for the duration specified by the kit manufacturer (e.g., 100°C for 10 minutes).
-
-
Cooling and Formulation:
-
Allow the vial to cool to room temperature.
-
If required by the kit instructions, add a specific volume of sterile 0.9% NaCl to dilute the final product.
-
-
Final Filtration: Aseptically withdraw the final product through a sterile 0.22 µm filter into a sterile syringe for patient administration.
-
Quality Control: Perform quality control tests as described in Protocol 1 to ensure the final product meets all specifications for clinical use.
Experimental Workflow
The following diagram illustrates the general workflow for the radiolabeling of a GRPR antagonist for PET imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography (PET) Imaging of Prostate Cancer with a Gastrin Releasing Peptide Receptor Antagonist - from Mice to Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PET Imaging Using Gallium-68 (68Ga) RM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining GRPR Antagonist-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in oncological research due to its overexpression in various cancers, including prostate, breast, and lung cancer.[1][2] Its activation by the endogenous ligand, gastrin-releasing peptide (GRP), triggers downstream signaling pathways that promote cell proliferation and survival.[1] GRPR antagonists, which block the binding of GRP to its receptor, are therefore promising therapeutic agents.[1][3] This document provides detailed protocols for cell-based assays to determine the efficacy of GRPR Antagonist-2, a potent antagonist with cytotoxic effects against cancer cells.
GRPR is primarily a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger. The efficacy of a GRPR antagonist can be quantified by its ability to inhibit these signaling events.
This application note details three key cell-based assays: a Calcium Mobilization Assay, an Inositol Monophosphate (IP1) Accumulation Assay, and a Competitive Binding Assay. These assays provide a comprehensive characterization of the antagonist's potency and mechanism of action.
Signaling Pathway of GRPR Activation
The binding of GRP to GRPR initiates a cascade of intracellular events, as depicted in the diagram below. This compound competitively binds to GRPR, preventing GRP from binding and thereby inhibiting the downstream signaling.
GRPR Signaling Pathway
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist.
| Assay Type | Parameter Measured | Agonist (EC50) | This compound (IC50) |
| Calcium Mobilization | Relative Fluorescence Units (RFU) | GRP (e.g., 1 nM) | e.g., 10 nM |
| IP1 Accumulation | HTRF Ratio | GRP (e.g., 5 nM) | e.g., 15 nM |
| Competitive Binding | Specific Binding (%) | Radiolabeled GRP analog | e.g., 5 nM (Ki) |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the GRP-induced increase in intracellular calcium.
Workflow:
Calcium Mobilization Assay Workflow
Protocol:
-
Cell Culture: Culture GRPR-expressing cells (e.g., PC-3) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density of 20,000-50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye loading buffer. Incubate for 1 hour at 37°C.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Prepare a solution of GRP at a concentration that elicits a submaximal response (EC80). Using a fluorescence plate reader with an automated injection system, inject the GRP solution into the wells and immediately begin kinetic measurement of fluorescence (e.g., excitation at 485 nm, emission at 525 nm) for 60-120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.
Protocol:
-
Cell Culture and Plating: Follow steps 1 and 2 of the Calcium Mobilization Assay protocol.
-
Cell Stimulation: Remove the culture medium. Add a stimulation buffer containing a fixed concentration of GRP (EC80) and serial dilutions of this compound. Also include LiCl in the buffer to inhibit the degradation of IP1.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and IP1 Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., IP-One HTRF assay) according to the manufacturer's protocol. This typically involves adding a detection mix containing an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore.
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the receptor by measuring its ability to displace a radiolabeled ligand.
Logical Relationship:
Competitive Binding Logic
Protocol:
-
Membrane Preparation (Optional): Prepare cell membranes from GRPR-expressing cells. Alternatively, whole cells can be used.
-
Assay Setup: In a 96-well filter plate, add the cell membranes or whole cells, a fixed concentration of a radiolabeled GRP analog (e.g., ¹²⁵I-[Tyr4]-Bombesin), and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the wells and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound radioligand.
-
Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the efficacy of this compound. By employing a combination of functional assays (calcium mobilization and IP1 accumulation) and a direct binding assay, researchers can obtain a comprehensive understanding of the antagonist's potency and mechanism of action, which is crucial for its further development as a therapeutic agent.
References
In Vivo Study Design for Testing GRPR Antagonist-2 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of GRPR antagonist-2 in mouse models of cancer. The protocols outlined below are designed to assess the antagonist's efficacy, biodistribution, and safety profile, yielding crucial data for preclinical development.
Introduction to GRPR Antagonists
Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding its ligand, gastrin-releasing peptide (GRP), activates the phospholipase C signaling pathway.[1][2] This signaling cascade is implicated in various physiological processes, including gastrointestinal hormone release and smooth muscle contraction.[1][2] Notably, GRPR is overexpressed in a variety of malignancies, including prostate, breast, lung, and colon cancers, making it an attractive therapeutic target.
GRPR antagonists function by competitively binding to GRPR, thereby blocking the interaction between the receptor and GRP. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By preventing GRPR activation, these antagonists can impede cancer cell growth and potentially induce apoptosis (programmed cell death). This compound is a potent antagonist with demonstrated cytotoxicity against certain cancer cell lines.
GRPR Signaling Pathway
The binding of GRP to GRPR initiates a conformational change in the receptor, leading to the activation of Gq-class G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration.
References
Application of GRPR Antagonist-2 in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a compelling target in oncology due to its overexpression in a variety of malignancies, including prostate, breast, lung, and colon cancers.[1] GRPR antagonists, which block the binding of the natural ligand Gastrin-Releasing Peptide (GRP), have demonstrated significant potential in preclinical models by inhibiting tumor growth and enabling targeted imaging and therapy.[1][2] This document provides a detailed overview of the application of GRPR antagonists, with a focus on a representative compound, GRPR antagonist-2, and its analogs, in preclinical cancer models.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of various GRPR antagonists, providing a comparative view of their efficacy and targeting capabilities.
Table 1: In Vitro Cytotoxicity and Binding Affinity of GRPR Antagonists
| Compound | Cancer Cell Line | IC50 (µM) | Binding Affinity (IC50/Kd) | Reference |
| This compound | HGC-27 (Gastric) | 0.77 | Not specified | [3] |
| Pan02 (Pancreatic) | 2.5 | Not specified | [3] | |
| [99mTc]demobesin 8 | PC-3 (Prostate) | Not specified | 0.26 nM (IC50) | |
| [99mTc]Tc-maSSS-PEG2-RM26 | PC-3 (Prostate) | Not specified | 61 pM (Kd) | |
| [99mTc]Tc-maSES-PEG2-RM26 | PC-3 (Prostate) | Not specified | 849 pM (Kd) |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled GRPR Antagonists in PC-3 Xenograft Models
| Compound | Time Post-Injection | Tumor Uptake (%IA/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Tumor-to-Bone Ratio | Reference |
| [111In]In-AU-SAR-M1 | 4 hours | ~11 | Not specified | Not specified | Not specified | |
| [99mTc]Tc-maSSS-PEG2-RM26 | Not specified | Not specified | 97 ± 56 | 188 ± 32 | 177 ± 79 | |
| [111In]In-AU-RM26-M1 | 4 hours | ~8 | Not specified | Not specified | Not specified | |
| [111In]In-DOTAGA-PEG2-RM26 | 4 hours | ~4 | Not specified | Not specified | Not specified |
Signaling Pathways
GRPR antagonists exert their anti-cancer effects by blocking downstream signaling pathways crucial for cell proliferation and survival. Upon binding of GRP, GRPR activates G-protein-coupled signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By competitively inhibiting GRP binding, GRPR antagonists prevent the activation of these pathways, leading to reduced cancer cell growth and induction of apoptosis.
Experimental Protocols
The following are detailed, representative protocols for key experiments in the preclinical evaluation of GRPR antagonists.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
GRPR-positive cancer cell lines (e.g., PC-3, HGC-27, Pan02)
-
Complete cell culture medium (e.g., F-12K for PC-3)
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.032 to 100 µM). Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the antagonist. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the antagonist concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Biodistribution Study
Objective: To evaluate the tumor-targeting and pharmacokinetic properties of a radiolabeled GRPR antagonist in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., male athymic nude mice with subcutaneous PC-3 tumors)
-
Radiolabeled GRPR antagonist (e.g., [99mTc]Tc-maSSS-PEG2-RM26)
-
Anesthesia
-
Gamma counter
-
Syringes and needles
Procedure:
-
Animal Model: Inoculate mice with cancer cells (e.g., 5 x 10^6 PC-3 cells) subcutaneously. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).
-
Radiotracer Administration: Anesthetize the mice and inject a known amount of the radiolabeled GRPR antagonist intravenously (e.g., via the tail vein).
-
Time Points: Euthanize groups of mice at different time points post-injection (e.g., 1, 4, 24 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues (tumor, blood, muscle, bone, kidneys, liver, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ. Determine tumor-to-organ ratios by dividing the %IA/g of the tumor by the %IA/g of the respective organ.
Protocol 3: SPECT/CT Imaging
Objective: To visualize the in vivo localization of a radiolabeled GRPR antagonist and assess tumor targeting.
Materials:
-
Tumor-bearing mice
-
Radiolabeled GRPR antagonist suitable for SPECT (e.g., [99mTc]Tc-maSSS-PEG2-RM26)
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Radiotracer Administration: Anesthetize a tumor-bearing mouse and inject the radiolabeled antagonist as described in Protocol 2.
-
Imaging: At a predetermined time point (e.g., 4 hours post-injection), place the anesthetized mouse in the SPECT/CT scanner.
-
Image Acquisition: Acquire whole-body SPECT and CT images according to the scanner's optimized protocol.
-
Image Reconstruction and Analysis: Reconstruct the images and co-register the SPECT and CT data. Analyze the images to visualize the biodistribution of the radiotracer, particularly its accumulation in the tumor relative to other organs.
Conclusion
GRPR antagonists, including this compound and its derivatives, represent a promising class of molecules for the targeted diagnosis and therapy of various cancers. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds. In vitro assays are crucial for determining initial efficacy and binding affinity, while in vivo studies in relevant animal models are essential for assessing tumor-targeting capabilities, pharmacokinetics, and therapeutic potential. The continued development and evaluation of novel GRPR antagonists hold significant promise for advancing cancer treatment paradigms.
References
Application Notes and Protocols for SPECT/CT Imaging with a Technetium-99m Labeled GRPR Antagonist
These application notes provide a comprehensive overview and detailed protocols for the use of technetium-99m (99mTc) labeled Gastrin-Releasing Peptide Receptor (GRPR) antagonists for SPECT/CT imaging. This document is intended for researchers, scientists, and drug development professionals working in oncology, nuclear medicine, and radiopharmaceutical development.
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that is overexpressed in a variety of human cancers, most notably prostate and breast cancer.[1][2][3][4] This overexpression makes it an attractive target for molecular imaging and targeted radionuclide therapy. Unlike GRPR agonists, which can cause undesirable side effects due to receptor activation, GRPR antagonists bind to the receptor without initiating downstream signaling pathways.[3] This characteristic, combined with favorable pharmacokinetic properties, has led to the development of radiolabeled GRPR antagonists as promising imaging agents.
Single-Photon Emission Computed Tomography (SPECT) is a widely available and cost-effective nuclear imaging modality. Technetium-99m is the most commonly used radionuclide for SPECT due to its ideal physical properties, including a 6-hour half-life and 140 keV gamma emission, and its convenient availability from a 99Mo/99mTc generator. This document focuses on the preclinical and clinical application of 99mTc-labeled GRPR antagonists, such as [99mTc]Tc-maSSS-PEG2-RM26 and [99mTc]Tc-DB15, for the sensitive and specific imaging of GRPR-expressing tumors.
Experimental Protocols
Radiolabeling of GRPR Antagonist with Technetium-99m
The radiolabeling of GRPR antagonists with 99mTc is typically achieved through a convenient, single-step kit-based preparation. The following protocol is a generalized procedure based on the successful labeling of peptides like maSSS-PEG2-RM26.
Materials:
-
Lyophilized kit vial containing:
-
GRPR antagonist precursor (e.g., maSSS-PEG2-RM26)
-
Reducing agent (e.g., stannous chloride)
-
Transchelator/stabilizer (e.g., gluconic acid, ethylenediaminetetraacetic acid (EDTA))
-
-
Sterile, pyrogen-free saline solution
-
99mTc-pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator
Procedure:
-
Allow the lyophilized kit vial to reach room temperature.
-
Add a specified volume of sterile saline to the vial to dissolve the contents.
-
Aseptically add the desired amount of 99mTc-pertechnetate (e.g., up to 1 GBq) to the vial.
-
Gently mix the contents and incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A radiochemical yield of >98% is typically achieved.
-
The final product is ready for in vitro or in vivo use.
In Vitro Characterization
This protocol determines the binding affinity of the 99mTc-labeled GRPR antagonist to its receptor on cancer cells.
Materials:
-
GRPR-positive cells (e.g., PC-3 human prostate cancer cells)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Binding buffer (e.g., medium containing 0.1% BSA)
-
[99mTc]Tc-GRPR antagonist
-
Non-labeled GRPR antagonist for competition
-
Gamma counter
Procedure:
-
Culture PC-3 cells to near confluence in appropriate well plates.
-
Wash the cells with binding buffer.
-
For competition assays, add increasing concentrations of the non-labeled antagonist to the wells.
-
Add a constant concentration of the [99mTc]Tc-GRPR antagonist (e.g., 1 nM) to all wells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the IC50 value (concentration of non-labeled antagonist that inhibits 50% of the specific binding) by non-linear regression analysis. The dissociation constant (Kd) can then be derived.
This assay measures the rate and extent of radiotracer uptake and internalization into GRPR-expressing cells.
Materials:
-
Same as for the binding affinity assay.
-
Acid buffer (e.g., 0.2 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
Procedure:
-
Plate GRPR-positive cells and allow them to adhere.
-
Add the [99mTc]Tc-GRPR antagonist to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, stop the uptake by placing the plates on ice and washing with cold buffer.
-
To measure internalization, incubate the cells with acid buffer for 5-10 minutes to strip the surface-bound radioactivity. The remaining cell-associated radioactivity is considered internalized.
-
Collect both the acid-wash supernatant (membrane-bound) and the cell lysate (internalized).
-
Measure the radioactivity of both fractions in a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
In Vivo SPECT/CT Imaging Protocol
This protocol describes the in vivo imaging of GRPR-expressing tumors in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude) bearing GRPR-positive tumor xenografts (e.g., PC-3).
-
[99mTc]Tc-GRPR antagonist solution for injection.
-
Anesthesia (e.g., isoflurane).
-
A nanoScan SPECT/CT or similar small-animal imaging system.
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Intravenously inject a defined amount of the [99mTc]Tc-GRPR antagonist (e.g., 3-5 MBq, 40 pmol).
-
Position the animal in the SPECT/CT scanner.
-
Acquire whole-body SPECT and CT images at specified time points post-injection (e.g., 1h, 3h, 6h).
-
The CT scan provides anatomical reference and is used for attenuation correction of the SPECT data.
-
Reconstruct the images using appropriate software.
-
For blocking experiments to confirm specificity, co-inject a large excess of non-labeled antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of 99mTc-labeled GRPR antagonists.
Table 1: Radiochemical and In Vitro Data
| Compound | Radiochemical Yield | Dissociation Constant (Kd) | Cell Line | Reference |
| [99mTc]Tc-maSSS-PEG2-RM26 | >98% | 61 pM | PC-3 | |
| [99mTc]Tc-maSES-PEG2-RM26 | >98% | 849 pM | PC-3 | |
| [99mTc]Tc-DB15 | - | IC50 = 0.37 nM | T-47D |
Table 2: In Vivo Biodistribution and Dosimetry of [99mTc]Tc-maSSS-PEG2-RM26
| Parameter | Value | Species | Notes | Reference |
| Tumor-to-Blood Ratio | 97 ± 56 | Mouse | 3 hours post-injection | |
| Tumor-to-Muscle Ratio | 188 ± 32 | Mouse | 3 hours post-injection | |
| Tumor-to-Bone Ratio | 177 ± 79 | Mouse | 3 hours post-injection | |
| Effective Dose (Human) | 3.49 x 10-3 mSv/MBq | Mouse (extrapolated) | - | |
| Effective Dose (Human) | 0.0053 mSv/MBq | Male Patients | Phase I Clinical Trial | |
| Effective Dose (Human) | 0.008 mSv/MBq | Female Patients | Phase I Clinical Trial | |
| Highest Absorbed Dose | Small Intestine | Mouse | 1.65 x 10-3 mGy/MBq |
Signaling Pathway and Mechanism of Action
GRPR antagonists function by binding to the receptor with high affinity but without activating the downstream G-protein signaling cascade. This prevents the physiological effects associated with GRPR agonists, such as gastrointestinal smooth muscle contraction, making them safer for in vivo use. The primary mechanism for tumor visualization is the high-density expression of GRPR on cancer cells, leading to specific accumulation and retention of the radiolabeled antagonist at the tumor site.
Conclusion
Technetium-99m labeled GRPR antagonists, particularly [99mTc]Tc-maSSS-PEG2-RM26, have demonstrated significant promise as SPECT/CT imaging agents for GRPR-expressing cancers. They can be prepared with high radiochemical yield using simple kit formulations and exhibit high affinity for their target. Preclinical and clinical studies have shown high tumor uptake, excellent tumor-to-background ratios, and a favorable safety profile with low radiation doses to healthy organs. These agents represent a valuable tool for the non-invasive diagnosis, staging, and monitoring of prostate, breast, and other GRPR-positive malignancies. Further clinical trials are warranted to fully establish their diagnostic efficacy.
References
- 1. Preclinical Evaluation of 99mTc-Labeled GRPR Antagonists maSSS/SES-PEG2-RM26 for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of 99mTc-Labeled GRPR Antagonists maSSS/SES-PEG2-RM26 for Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Competitive Binding Assays of GRPR Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR), is a significant target in oncological research and drug development. Overexpressed in a variety of cancers, including prostate, breast, and lung cancer, while maintaining low expression in most healthy tissues, GRPR presents a promising avenue for targeted diagnostics and therapeutics.[1] Competitive binding assays are fundamental in the characterization of new GRPR antagonists, providing a quantitative measure of their affinity for the receptor. This document provides detailed protocols for both radioligand and non-radioactive (TR-FRET) competitive binding assays to determine the binding affinity (Ki and IC50 values) of investigational antagonists.
GRPR Signaling Pathway
GRPR activation by its endogenous ligand, gastrin-releasing peptide (GRP), initiates a cascade of intracellular signaling events primarily through the Gq and G12/13 protein families.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade influences cellular processes such as proliferation and hormone secretion.
-
G12/13 Pathway: Coupling to G12/13 proteins activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[2][3] Activated RhoA plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell migration, invasion, and proliferation.[2][4]
Antagonists block these pathways by preventing GRP from binding to the receptor.
References
- 1. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G12/G13 alpha subunits - Wikipedia [en.wikipedia.org]
- 3. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: In Vivo Imaging of Breast Cancer Xenografts Using GRPR Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The Gastrin-Releasing Peptide Receptor (GRPR) is a promising molecular target for the imaging and therapy of various cancers due to its overexpression in malignant tissues compared to most normal tissues, with the notable exception of the pancreas[1]. In breast cancer, GRPR is frequently overexpressed, particularly in estrogen receptor-positive (ER-positive) luminal A and B subtypes[1][2][3][4]. This strong correlation makes GRPR an attractive biomarker for developing targeted diagnostic agents.
Radiolabeled antagonists of GRPR have demonstrated significant advantages over agonists for in vivo applications. Antagonists typically show superior tumor uptake, better image contrast, and a more favorable safety profile by avoiding the induction of physiological side effects associated with receptor activation. Several GRPR antagonists, such as derivatives of RM2 and RM26, have been successfully labeled with radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, providing a non-invasive method to assess GRPR expression in preclinical and clinical settings.
This document provides detailed protocols and data for using GRPR antagonists, specifically focusing on ⁶⁸Ga-labeled tracers, for the in vivo imaging of breast cancer xenografts.
Principle of the Method The methodology is based on the high affinity and specificity of a radiolabeled antagonist for GRPR expressed on the surface of breast cancer cells. The antagonist is labeled with a positron-emitting radionuclide (e.g., ⁶⁸Ga). Following intravenous administration into a xenograft model, the radiotracer circulates and binds to GRPR at the tumor site. The accumulation of the radiotracer is then detected by a PET scanner, which measures the positron emissions. The resulting signal intensity correlates with the density of GRPR expression, allowing for quantitative, non-invasive visualization of the tumor.
References
- 1. GRPR-targeting radiotheranostics for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Expression of Gastrin-Releasing Peptide Receptor in Breast Cancer and Its Association with Pathologic, Biologic, and Clinical Parameters: A Study of 1,432 Primary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GRPR Antagonist-2 Dosage for Effective Tumor Targeting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRPR antagonist-2 to optimize tumor targeting.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dosage range for a novel this compound in preclinical tumor models?
A1: The optimal dosage of a this compound is highly dependent on the specific compound, the radionuclide used for labeling, the tumor model, and the imaging modality. However, based on preclinical studies with antagonists like RM2 and RM26, a common starting point for in vivo studies in mice is in the range of 10 to 100 pmol of the peptide.[1][2] For imaging studies, the amount of radioactivity administered is also a critical factor, typically ranging from 30 kBq to 3.7 MBq depending on the isotope and imaging system.[1][3] It is crucial to perform dose-escalation studies to determine the optimal dose that provides the best tumor-to-background ratio while minimizing off-target effects.
Q2: My radiolabeled this compound shows high uptake in the pancreas. How can I reduce this?
A2: High pancreatic uptake is a known characteristic of many GRPR-targeting radiopharmaceuticals due to the physiological expression of GRPR in the pancreas.[4] Several strategies can be employed to mitigate this:
-
Dosage Optimization: Increasing the peptide dose can sometimes saturate the GRPRs in the pancreas, leading to a relative increase in the proportion of the antagonist available for tumor targeting. However, this must be balanced against potential saturation of tumor receptors.
-
Pharmacological Intervention: Co-administration of certain agents can reduce renal and pancreatic uptake. For instance, co-infusion of amino acids like lysine and arginine has been shown to reduce kidney uptake of radiolabeled peptides.
-
Antagonist Modification: Structural modifications to the antagonist, such as altering the chelator or linker, can influence biodistribution and potentially reduce pancreatic uptake.
Q3: We are observing poor tumor uptake of our this compound. What are the potential causes and troubleshooting steps?
A3: Insufficient tumor uptake can stem from several factors:
-
Low GRPR Expression: Confirm the GRPR expression level in your tumor model using techniques like immunohistochemistry (IHC) or in vitro binding assays.
-
Poor In Vivo Stability: The antagonist may be rapidly degraded by proteases in the bloodstream. Strategies to improve stability include introducing D-amino acids or modifying the N- and C-termini.
-
Suboptimal Dosage: The injected dose may be too low to achieve sufficient tumor accumulation or too high, leading to receptor saturation and rapid clearance of the unbound antagonist. A dose-response study is recommended.
-
Radiolabeling Issues: Inefficient radiolabeling can result in a low specific activity product, meaning a larger peptide mass is injected for the same amount of radioactivity, potentially causing receptor saturation. Ensure high radiochemical purity and specific activity.
Q4: How do GRPR antagonists compare to agonists for tumor targeting?
A4: GRPR antagonists are generally favored over agonists for tumor imaging and therapy. While agonists are internalized into tumor cells, they can also trigger downstream signaling pathways that may promote tumor growth. Antagonists bind to the receptor without activating it, avoiding these potential side effects. Furthermore, studies have shown that radiolabeled GRPR antagonists can achieve higher tumor uptake and better tumor-to-background ratios compared to their agonist counterparts.
Troubleshooting Guides
Issue 1: High Non-Specific Binding and Background Signal
-
Symptom: PET/SPECT images show high background signal throughout the body, obscuring the tumor.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Low Specific Activity of Radiotracer | Optimize the radiolabeling procedure to achieve a higher specific activity. This reduces the total peptide mass injected, minimizing non-specific binding. |
| Hydrophobicity of the Antagonist | Highly lipophilic compounds can exhibit increased non-specific binding. Consider modifying the antagonist with hydrophilic linkers (e.g., PEG) to improve its pharmacokinetic profile. |
| Inadequate Clearance | The route and rate of clearance can impact background signal. Evaluate the biodistribution over time to understand the clearance kinetics. Modifications to the antagonist can shift clearance from hepatobiliary to renal, which can sometimes reduce background in the abdominal region. |
| Incorrect Animal Model | Ensure the chosen animal model does not have unusually high expression of GRPR in non-target organs that could contribute to background signal. |
Issue 2: Inconsistent Tumor Uptake Between Animals
-
Symptom: Significant variability in tumor uptake values (%ID/g) is observed across different animals in the same experimental group.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Tumor Heterogeneity | GRPR expression can be heterogeneous within a tumor and between tumors in different animals. Screen tumors for GRPR expression before starting the experiment. |
| Variations in Tumor Size and Perfusion | Normalize tumor uptake data to tumor weight. Ensure tumors are within a consistent size range for the study, as very large or necrotic tumors can have poor perfusion. |
| Injection Errors | Ensure accurate and consistent intravenous injection. Infiltration of the dose can lead to variable bioavailability. |
| Animal Health Status | The overall health of the animal can affect biodistribution. Use healthy animals of a consistent age and weight. |
Data Presentation
Table 1: Comparative Biodistribution of Radiolabeled GRPR Antagonists in PC-3 Xenograft Models (% Injected Dose per Gram ± SD)
| Organ | [68Ga]Ga-RM2 (1h p.i.) | [177Lu]Lu-NeoB (4h p.i.) | [177Lu]Lu-RM2 (4h p.i.) |
| Blood | 0.21 ± 0.04 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| Tumor | 10.4 ± 1.5 | 11.2 ± 2.3 | 10.9 ± 2.1 |
| Pancreas | 12.3 ± 2.1 | 8.7 ± 1.9 | 5.4 ± 1.2 |
| Kidneys | 5.0 ± 2.3 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| Liver | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
Data compiled from publicly available literature and are representative examples. Actual values will vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
-
Cell Culture: Culture GRPR-expressing cells (e.g., PC-3) to 80-90% confluency in appropriate media.
-
Cell Seeding: Seed 2.5 x 10^5 cells per well in a 12-well plate and incubate for 18-24 hours.
-
Competition Reaction:
-
Prepare serial dilutions of the non-radiolabeled this compound and a known standard (e.g., Tyr4-bombesin) in binding buffer (e.g., RPMI 1640 with 0.1% BSA).
-
Add a constant concentration (e.g., 1 nM) of the radiolabeled this compound to each well.
-
Immediately add the increasing concentrations of the non-radiolabeled competitor.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Counting: Lyse the cells with 0.1 M NaOH and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding versus the logarithm of the competitor concentration to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with PC-3 xenografts).
-
Radiotracer Preparation: Prepare the radiolabeled this compound with a known specific activity.
-
Injection: Inject a defined amount of the radiotracer (e.g., 30 kBq/40 pmol) intravenously via the tail vein. For blocking experiments, co-inject a 100-fold excess of the non-radiolabeled antagonist.
-
Euthanasia and Organ Harvesting: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Organ Collection and Weighing: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, pancreas, kidneys, muscle, bone). Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Mandatory Visualizations
Caption: this compound blocks downstream signaling pathways.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of GRPR Antagonist-2
Welcome to the technical support center for enhancing the in vivo efficacy of Gastrin-Releasing Peptide Receptor (GRPR) antagonist-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using enzyme inhibitors with GRPR antagonist-2?
A1: GRPR antagonists, particularly peptide-based ones, are susceptible to rapid degradation in vivo by various proteases, such as neutral endopeptidase (NEP). This degradation reduces the bioavailability of the antagonist, limiting its accumulation at the tumor site and diminishing its therapeutic or diagnostic efficacy. Co-administration of an enzyme inhibitor, such as phosphoramidon, can protect the GRPR antagonist from enzymatic cleavage, thereby increasing its stability in circulation, enhancing tumor uptake, and improving overall efficacy.[1][2]
Q2: Which enzyme inhibitor is most commonly used with GRPR antagonists?
A2: The most frequently cited enzyme inhibitor used to enhance the in vivo stability of GRPR antagonists is phosphoramidon , a potent inhibitor of neutral endopeptidase (NEP).[1][2]
Q3: What is the primary signaling pathway activated by GRPR?
A3: The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor (GPCR) that, upon binding its ligand (gastrin-releasing peptide or GRP), primarily activates the Gq alpha subunit. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively, influencing cellular processes such as proliferation, migration, and survival.[3]
Q4: What are the expected outcomes of co-administering an enzyme inhibitor with a radiolabeled this compound?
A4: Co-administration of an enzyme inhibitor like phosphoramidon with a radiolabeled GRPR antagonist is expected to lead to:
-
Increased in vivo stability of the radiolabeled antagonist in the bloodstream.
-
Enhanced tumor uptake of the radiolabeled antagonist.
-
Improved tumor-to-background ratios in imaging studies.
-
Greater therapeutic efficacy in radionuclide therapy, potentially leading to significant tumor regression.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effect of the neutral endopeptidase inhibitor phosphoramidon (PA) on the in vivo efficacy of the GRPR antagonist JMV4168.
Table 1: In Vivo Stability of 177Lu-JMV4168 in Murine Blood
| Time Post-Injection | % Intact 177Lu-JMV4168 (Without PA) | % Intact 177Lu-JMV4168 (With PA) |
| 5 min | 78% | 95% |
| 15 min | 48% | 85% |
Data extracted from Chatalic et al., 2016.
Table 2: Tumor Uptake of Radiolabeled JMV4168 in PC-3 Xenograft Model
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) Without PA | Tumor Uptake (%ID/g) With PA | Fold Increase |
| 68Ga-JMV4168 | 1 hour | 9.9 ± 1.3 | 19.1 ± 2.6 | ~1.9 |
| 177Lu-JMV4168 | 1 hour | 9.0 ± 3.9 | 17.2 ± 1.7 | ~1.9 |
%ID/g: Percentage of injected dose per gram of tissue. Data presented as mean ± standard deviation. Data extracted from Chatalic et al., 2016.
Table 3: Therapeutic Efficacy of 177Lu-JMV4168 in PC-3 Tumor-Bearing Mice
| Treatment Group | Median Survival (Days) |
| PBS (Control) | 21 |
| 177Lu-JMV4168 without PA | 46 |
| 177Lu-JMV4168 with PA | 68 |
Data extracted from Chatalic et al., 2016.
Experimental Protocols
1. Radiolabeling of GRPR Antagonist JMV4168
-
For 68Ga-JMV4168 (for PET Imaging):
-
Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Add the 68Ga eluate to a solution of JMV4168 in sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
After the reaction, add EDTA to complex any free 68Ga.
-
Filter the final product to remove any potential colloids.
-
-
For 177Lu-JMV4168 (for Radionuclide Therapy):
-
Combine 177LuCl3 with JMV4168 in a sodium acetate buffer.
-
Incubate the reaction mixture at 80°C for 15 minutes.
-
2. Animal Model for In Vivo Studies
-
Cell Line: PC-3 human prostate cancer cells, which are known to overexpress GRPR.
-
Animal Strain: Immunocompromised mice, such as BALB/c nude or SCID mice.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of PC-3 cells (typically 5-10 x 106 cells) mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating the experiment.
-
3. In Vivo Efficacy Study Protocol
-
Groups:
-
Control group (e.g., PBS injection).
-
This compound (e.g., 177Lu-JMV4168) alone.
-
This compound co-administered with an enzyme inhibitor (e.g., phosphoramidon).
-
-
Dosing and Administration:
-
GRPR Antagonist: Administer the radiolabeled antagonist (e.g., 200 pmol of 177Lu-JMV4168) via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Enzyme Inhibitor: Co-inject the enzyme inhibitor (e.g., 300 µg of phosphoramidon) with the GRPR antagonist.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume using calipers at regular intervals.
-
Body Weight: Monitor animal body weight as an indicator of general health.
-
Survival: Record survival data over the course of the study.
-
-
Biodistribution and Imaging:
-
At predetermined time points post-injection, euthanize a subset of animals from each group.
-
Harvest tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to determine the %ID/g.
-
For imaging studies (e.g., PET/CT), acquire images at specified time points post-injection.
-
Mandatory Visualizations
Caption: GRPR Signaling Pathway Activation.
Caption: In Vivo Efficacy Assessment Workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Uptake of Radiolabeled Antagonist | 1. Degradation of the antagonist: The peptide is being rapidly cleared from circulation before it can reach the tumor. 2. Low GRPR expression: The tumor model may have low or heterogeneous expression of the target receptor. 3. Suboptimal dose of inhibitor: The amount of enzyme inhibitor may be insufficient to adequately protect the antagonist. | 1. Co-administer an enzyme inhibitor: Use an appropriate dose of an inhibitor like phosphoramidon. 2. Confirm GRPR expression: Verify receptor expression in your cell line and tumors using methods like immunohistochemistry or autoradiography. 3. Optimize inhibitor dose: Perform a dose-response study to determine the optimal concentration of the enzyme inhibitor. |
| High Background Signal in Non-Target Tissues | 1. Non-specific binding: The radiolabeled antagonist may be binding to other tissues. 2. Suboptimal clearance: The antagonist may not be clearing efficiently from circulation and non-target organs. | 1. Perform blocking studies: Co-inject a large excess of unlabeled antagonist to confirm that uptake in target tissues is receptor-mediated. 2. Modify the antagonist structure: Consider modifications to the peptide sequence or linker to improve its pharmacokinetic profile. |
| Inconsistent Results Between Experiments | 1. Variability in animal model: Differences in tumor size, animal age, or health status can affect results. 2. Inconsistent reagent preparation: Variations in the radiolabeling process or inhibitor concentration. 3. Procedural differences: Minor changes in injection technique or timing of measurements. | 1. Standardize the animal model: Use animals of the same age and ensure tumors are within a consistent size range at the start of the experiment. 2. Follow standardized protocols: Use consistent and well-documented procedures for preparing all reagents. 3. Ensure consistent experimental execution: Standardize all experimental procedures, including injection volumes, routes, and timing of all measurements. |
| Toxicity or Adverse Effects in Animals | 1. High radiation dose: The administered radioactivity may be too high, leading to radiation toxicity. 2. Toxicity of the enzyme inhibitor: The inhibitor itself may have off-target effects at the administered dose. | 1. Perform a dosimetry study: Determine the radiation dose delivered to critical organs and adjust the administered activity accordingly. 2. Evaluate inhibitor toxicity: Conduct a toxicity study of the enzyme inhibitor alone to determine a safe and effective dose. |
References
- 1. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Validation & Comparative
Comparative analysis of GRPR antagonist-2 versus GRPR agonists in cancer therapy
A Comparative Guide to GRPR Antagonists Versus Agonists in Cancer Therapy
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a significant target in oncology due to its overexpression in various prevalent cancers, including prostate, breast, lung, and gastrointestinal tumors.[1][2] This has spurred the development of GRPR-targeted agents for both diagnosis and therapy. These agents primarily fall into two categories: agonists, which activate the receptor, and antagonists, which block it. While initial research focused on agonists, a notable paradigm shift has occurred, with antagonists now demonstrating superior properties, particularly for radiopharmaceutical applications.[1][3][4]
This guide provides a comparative analysis of GRPR antagonists and agonists, presenting experimental data, detailed protocols, and visualizations to aid researchers and drug development professionals in this evolving field.
Mechanism of Action: A Fundamental Divergence
The core difference between GRPR agonists and antagonists lies in their interaction with the receptor and the subsequent cellular response.
-
GRPR Agonists: These ligands, such as the natural peptide GRP or its analogue bombesin, bind to and activate GRPR. This activation triggers downstream intracellular signaling cascades, including the PLC/PKC, PI3K/AKT, and MAPK/ERK pathways, which are known to promote cancer cell proliferation, migration, and survival. Agonist binding also induces rapid receptor internalization, a mechanism historically explored for delivering cytotoxic payloads or radionuclides into the cancer cell.
-
GRPR Antagonists: These molecules bind to GRPR with high affinity but do not activate it. Instead, they competitively block the binding of endogenous agonists like GRP. By preventing receptor activation, antagonists can inhibit the pro-tumorigenic signaling pathways. Crucially, they exhibit significantly lower rates of internalization compared to agonists. This property, initially perceived as a disadvantage, has proven to be a key element of their superior performance in vivo, especially in radionuclide applications.
Signaling Pathway and Mechanism Diagrams
References
A Comparative Guide: GRPR Antagonist-2 Versus PSMA-Targeted Therapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer diagnostics and therapeutics is rapidly evolving, with targeted radionuclide therapies showing immense promise. Two of the most prominent targets at the forefront of this revolution are the Gastrin-Releasing Peptide Receptor (GRPR) and the Prostate-Specific Membrane Antigen (PSMA). This guide provides an objective comparison of GRPR antagonist-2 and PSMA-targeted therapies, supported by experimental data, to aid researchers and drug development professionals in navigating this dynamic field.
Introduction to GRPR and PSMA as Therapeutic Targets
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in the majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1] This high level of expression in malignant tissue compared to most normal tissues makes it an excellent target for both imaging and therapy.[1]
Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, is also overexpressed in a variety of cancers, including prostate cancer.[2][3] Notably, GRPR expression is often higher in the earlier stages of prostate cancer and in low-grade tumors, presenting a potentially complementary target to PSMA, which is more highly expressed in advanced and metastatic disease.[4] This differential expression suggests that a dual-targeting strategy or patient stratification based on tumor characteristics could optimize therapeutic outcomes.
Quantitative Comparison of Performance
The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of this compound and PSMA-targeted agents.
Table 1: Binding Affinity and In Vitro Performance
| Parameter | GRPR Antagonist ([99mTc]Tc-maSSS-PEG2-RM26) | PSMA-Targeted Agent ([111In]In-PSMA-617) | Reference |
| Target Cell Line | PC-3 (GRPR-positive) | LNCaP (PSMA-positive) | |
| Binding Affinity (IC50/Kd) | Low nanomolar range (Kd) | Not explicitly stated in the provided search results | |
| In Vitro Specific Binding | High specificity demonstrated by blocking studies | High specificity demonstrated by blocking studies |
Table 2: Comparative Binding in Primary Prostate Cancer Tissue
| Parameter | 111In-RM2 (GRPR Antagonist) | 111In-PSMA-617 (PSMA-Targeted) | Reference |
| Overall Binding | Lower than 111In-PSMA-617 | Higher than 111In-RM2 | |
| Binding in Low-Grade (Gleason 6) | Significantly higher than in higher grades | No significant difference across Gleason scores | |
| Binding in High-Grade (Gleason ≥7) | Lower than in low-grade | No significant difference across Gleason scores |
Table 3: Preclinical Biodistribution (%ID/g at 1h post-injection in mice)
| Organ | [18F]AlF-NOTA-P2-RM26 (GRPR Antagonist) | [177Lu]Lu-PSMA-ALB-56 (PSMA-Targeted) | Reference |
| Tumor (PC-3 Xenograft) | 6.3 ± 0.9 | 40.56 ± 10.01 (at 24h) | |
| Blood | 0.07 ± 0.01 | Not explicitly stated in the provided search results | |
| Pancreas (GRPR-rich) | High, but blockable | Low | |
| Kidneys | Low | Moderate to high | |
| Salivary Glands (PSMA-rich) | Low | High | |
| Liver | Low | Low |
Table 4: Therapeutic Efficacy
| Parameter | 177Lu-RM2 (GRPR Antagonist) | 177Lu-PSMA-617 (PSMA-Targeted) | Reference |
| Preclinical Model | PC-3 xenografts | LNCaP xenografts | |
| Tumor Growth Inhibition | Effective as monotherapy and enhanced with rapamycin | Significant tumor growth inhibition | |
| Survival Benefit | Combination with rapamycin significantly extended survival | Improved overall survival in clinical trials | |
| Clinical Trial Outcome (mCRPC) | Promising results in early phase studies | Improved radiographic progression-free and overall survival (VISION trial) |
Signaling Pathways
Understanding the signaling pathways activated by GRPR and PSMA is crucial for developing effective and targeted therapies.
GRPR Signaling Pathway
Activation of GRPR by its ligand, gastrin-releasing peptide (GRP), triggers downstream signaling cascades, primarily through G-protein coupling. This can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium and activation of protein kinase C. These events can stimulate cell proliferation, migration, and survival through pathways such as the PI3K/AKT and MAPK pathways.
PSMA Signaling Pathway
The role of PSMA in cell signaling is complex. Evidence suggests that PSMA can modulate intracellular signaling pathways, including a shift from the MAPK pathway towards the PI3K-AKT survival pathway, thereby promoting prostate cancer progression.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of this compound and PSMA-targeted therapies.
Radiopharmaceutical Preparation
A standardized workflow is essential for the consistent production of radiolabeled agents for preclinical and clinical use.
Protocol for Radiolabeling:
-
Reconstitution: The peptide conjugate (e.g., maSSS-PEG2-RM26 or PSMA-617) is reconstituted in a suitable buffer (e.g., acetate buffer).
-
Radionuclide Addition: The desired radionuclide (e.g., 177LuCl3 or 68GaCl3) is added to the peptide solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 95°C) for a defined period (e.g., 10-30 minutes).
-
Quality Control: The radiochemical purity and specific activity of the final product are determined using techniques like radio-TLC or radio-HPLC.
-
Purification: If necessary, the radiolabeled peptide is purified using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline) and sterile filtered for in vivo use.
In Vitro Competition Binding Assay
This assay determines the binding affinity of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Protocol:
-
Cell Culture: Prostate cancer cells expressing the target receptor (e.g., PC-3 for GRPR, LNCaP for PSMA) are cultured to near confluence in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates.
-
Competition: Cells are incubated with a fixed concentration of a radiolabeled ligand (e.g., 125I-Tyr4-BBN for GRPR) and increasing concentrations of the non-radiolabeled competitor (e.g., a GRPR antagonist).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with a cold buffer.
-
Cell Lysis and Counting: Cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
In Vivo Biodistribution Study
This study evaluates the distribution, accumulation, and clearance of a radiolabeled compound in a living organism.
Protocol:
-
Animal Model: Tumor-bearing mice (e.g., nude mice with subcutaneous PC-3 or LNCaP xenografts) are used.
-
Radiotracer Administration: A known amount of the radiolabeled compound is administered to the mice, typically via intravenous injection.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Tissues and organs of interest (tumor, blood, muscle, bone, kidneys, liver, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Discussion and Future Perspectives
The data presented in this guide highlight the distinct and complementary roles that this compound and PSMA-targeted therapies can play in the management of prostate cancer.
PSMA-targeted therapy , particularly with agents like 177Lu-PSMA-617, has demonstrated significant clinical efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC), leading to regulatory approvals. Its high expression in advanced disease makes it a robust target for this patient population. However, challenges remain, including the potential for off-target toxicity to PSMA-expressing normal tissues like the salivary glands and kidneys, and the existence of PSMA-negative or low-expressing tumors.
This compound therapy is a promising strategy, especially for early-stage and low-grade prostate cancer where GRPR expression is often higher. The different biodistribution profile, with lower uptake in salivary glands, may offer a better safety profile in that regard. Furthermore, for patients with PSMA-negative tumors, GRPR-targeted agents could provide a valuable alternative or complementary therapeutic option.
Future research should focus on:
-
Head-to-head clinical trials: Directly comparing the efficacy and safety of this compound and PSMA-targeted therapies in well-defined patient populations.
-
Combination therapies: Investigating the synergistic effects of combining GRPR and PSMA targeting agents, either as a cocktail of two separate agents or as a bispecific molecule targeting both receptors simultaneously.
-
Patient stratification: Developing robust biomarkers to identify patients who will most likely benefit from either GRPR- or PSMA-targeted therapies, or a combination thereof.
-
Novel radiopharmaceuticals: Continuing the development of new ligands and radionuclides to improve tumor targeting, reduce off-target toxicity, and enhance therapeutic efficacy.
References
Validating the Therapeutic Efficacy of GRPR Antagonists in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a compelling target in oncology due to its overexpression in a variety of cancers, including prostate, breast, lung, and pancreatic cancer.[1][2][3] Activation of GRPR by its ligand, gastrin-releasing peptide (GRP), can stimulate tumor growth, proliferation, and metastasis.[2][4] Consequently, GRPR antagonists, which block this signaling pathway, are being actively investigated as potential anti-cancer agents. This guide provides an objective comparison of the preclinical performance of a representative GRPR antagonist, herein referred to as GRPR Antagonist-2 (a stand-in for potent antagonists like the RM2 or RM26 series), with other alternatives, supported by experimental data.
Comparative Efficacy of GRPR Antagonists
GRPR antagonists have demonstrated superior tumor-targeting and pharmacokinetic properties compared to GRPR agonists in preclinical studies. While agonists can also be used for imaging and therapy, they carry the risk of stimulating tumor growth and causing side effects due to their physiological activity. Antagonists, on the other hand, can effectively block the pro-proliferative signals of GRP without inducing these effects.
The development of GRPR antagonists has focused on improving metabolic stability and tumor retention. For instance, modifications to the peptide backbone of antagonists like RM26 have led to increased resistance to degradation by enzymes such as neprilysin (NEP), enhancing their in vivo performance.
Quantitative Data Summary
The following tables summarize key performance indicators for GRPR antagonists based on preclinical studies.
Table 1: In Vitro Performance of GRPR Antagonists
| Parameter | This compound (e.g., RM26 analog) | Alternative GRPR Antagonist (e.g., RM2) | GRPR Agonist |
| Binding Affinity (IC50, nM) | Low nanomolar (e.g., 0.26 nM for a DB8 mimic) | Low nanomolar | Varies, can be sub-nanomolar |
| In Vitro Cell Viability (as % of control) | Inhibition of proliferation in GRPR+ cells | Similar inhibition | Can stimulate proliferation |
| Cellular Uptake (UC50, µM) | High uptake in GRPR+ cells | High uptake | High uptake |
| Metabolic Stability | High, often engineered for NEP resistance | Moderate, susceptible to degradation | Variable |
Table 2: In Vivo Performance in Xenograft Models (e.g., PC-3 Prostate Cancer)
| Parameter | This compound (e.g., 177Lu-RM2) | Alternative GRPR Antagonist | Standard Chemotherapy |
| Tumor Uptake (%ID/g) | High and sustained | High, but may have faster clearance | Non-targeted, lower tumor accumulation |
| Tumor-to-Organ Ratios | Favorable, especially tumor-to-kidney | Good, but may be lower than optimized antagonists | Low |
| Tumor Growth Inhibition | Significant, can lead to complete remission | Effective in inhibiting tumor growth | Dose-dependent, often with toxicity |
| Survival Extension | Significant increase in median survival | Increased survival | Variable, dependent on efficacy and toxicity |
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic efficacy. Below are protocols for key experiments cited in the evaluation of GRPR antagonists.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the effect of the GRPR antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Plating: Seed GRPR-positive cancer cells (e.g., PC-3, MDA-MB-453) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the GRPR antagonist or control vehicle (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the GRPR antagonist in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, GRPR antagonist, standard chemotherapy). Administer the treatments via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, or when tumors reach a predetermined size, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology). The therapeutic efficacy is determined by comparing the tumor growth rates and final tumor sizes between the treatment and control groups.
Visualizing Molecular Pathways and Experimental Processes
GRPR Signaling Pathway
The binding of GRP to GRPR activates several downstream signaling pathways that promote cancer cell growth, survival, and migration. GRPR antagonists block these initial activation steps.
Caption: GRPR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Efficacy Validation
A structured workflow is essential for the systematic evaluation of a novel GRPR antagonist.
Caption: Preclinical validation workflow for this compound.
Comparative Logic: Antagonist vs. Agonist
The choice between a GRPR antagonist and an agonist for therapeutic applications involves a clear trade-off between efficacy and potential side effects.
Caption: Rationale for selecting a GRPR antagonist over an agonist for therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 4. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the biodistribution of different radiolabeled GRPR antagonists
A deep dive into the preclinical and clinical data of leading Gastrin-Releasing Peptide Receptor (GRPR) antagonists for cancer imaging and therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the biodistribution profiles of various radiolabeled GRPR antagonists, supported by experimental data and detailed methodologies.
The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a promising target for the diagnosis and treatment of several cancers, including prostate and breast cancer, due to its high expression on tumor cells.[1][2] Radiolabeled antagonists targeting GRPR have shown significant advantages over agonists, demonstrating superior tumor uptake and pharmacokinetic properties.[3][4][5] This guide focuses on a comparative analysis of the biodistribution of prominent radiolabeled GRPR antagonists, providing a clear overview of their performance in preclinical and clinical settings.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for several key radiolabeled GRPR antagonists. The data is presented as a percentage of the injected dose per gram of tissue (%ID/g) in key organs at various time points post-injection. The primary focus is on preclinical data from studies using PC-3 human prostate cancer xenografts in mice, a widely accepted model for GRPR-positive tumors.
Table 1: Biodistribution of [¹⁷⁷Lu]Lu-NeoBOMB1 vs. [¹⁷⁷Lu]Lu-RM2 in PC-3 Xenograft Mice
| Organ | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 48 h p.i. (%ID/g) | 72 h p.i. (%ID/g) |
| [¹⁷⁷Lu]Lu-NeoBOMB1 | |||||
| Tumor | 9.60 ± 0.99 | 8.31 ± 3.88 | - | - | - |
| Pancreas | 36.86 ± 3.58 | - | - | - | - |
| Liver | - | - | - | - | - |
| Kidneys | - | - | - | - | - |
| [¹⁷⁷Lu]Lu-RM2 | |||||
| Tumor | ~15 | - | >8 | - | ~2 |
| Pancreas | >25 | - | <1 | - | - |
| Liver | - | - | - | - | - |
| Kidneys | - | - | - | - | - |
Data for [¹⁷⁷Lu]Lu-NeoBOMB1 at 1h and 4h is from a study using T47D xenografts. Data for [¹⁷⁷Lu]Lu-RM2 is a summary from multiple studies. A direct side-by-side comparison study showed similar tumor uptake for both tracers at all investigated time points.
Table 2: Biodistribution of [⁶⁸Ga]Ga-NeoBOMB1 vs. [⁶⁸Ga]Ga-ProBOMB1 in PC-3 Xenograft Mice
| Organ | 30 min p.i. (%ID/g) | 2 h p.i. (%ID/g) |
| [⁶⁸Ga]Ga-NeoBOMB1 | ||
| Tumor | 9.60 ± 0.99 | - |
| [⁶⁸Ga]Ga-ProBOMB1 | ||
| Tumor | 4.62 ± 2.13 | 8.31 ± 3.88 |
Table 3: Comparative Biodistribution of various GRPR Antagonists in PC-3 Xenograft Mice (1 h p.i.)
| Radiotracer | Tumor (%ID/g) | Pancreas (%ID/g) | Reference |
| [⁶⁸Ga]Ga-RM2 | ~15 | >25 | |
| [⁶⁸Ga]Ga-AMTG | ~15 | >25 | |
| [⁶⁸Ga]Ga-[Hse⁷]RM2 | ~7.5 | <8 | |
| [⁶⁸Ga]Ga-[Bta⁸]RM2 | ~7.5 | <8 | |
| [⁶⁴Cu]Cu-NOTA-PEG₂-RM26 | High | - | |
| [⁶⁴Cu]Cu-NODAGA-PEG₂-RM26 | High | - |
Experimental Protocols
The following section details the typical methodologies employed in the biodistribution studies of radiolabeled GRPR antagonists.
Radiochemistry and Radiolabeling
Peptide precursors, such as RM2 or NeoBOMB1, are synthesized and coupled with a chelator (e.g., DOTA, NOTA, NODAGA) to enable radiolabeling with a metallic radionuclide. The labeling process typically involves incubating the peptide conjugate with the chosen radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu) at an optimized pH and temperature. The radiochemical purity of the final product is then assessed using techniques like radio-HPLC.
Animal Models
The most common preclinical model for studying GRPR-targeting radiopharmaceuticals is the immunodeficient mouse (e.g., BALB/c nude) bearing subcutaneous xenografts of a GRPR-expressing human cancer cell line, most frequently PC-3 (prostate cancer). Tumor cells are injected subcutaneously into the flank of the mice, and the tumors are allowed to grow to a suitable size before the biodistribution study.
Ex Vivo Biodistribution Studies
Following intravenous injection of the radiolabeled antagonist, groups of animals are euthanized at various time points (e.g., 1, 4, 24, 48, 72 hours post-injection). Key organs and tissues (including the tumor, blood, pancreas, liver, kidneys, spleen, stomach, intestines, muscle, and bone) are collected, weighed, and the radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET/CT Imaging
For radiotracers labeled with positron-emitting radionuclides (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁵⁵Co), in vivo imaging studies are performed using a small-animal PET/CT scanner. Mice are anesthetized and injected with the radiotracer. Static or dynamic PET scans are acquired at different time points post-injection. The resulting images provide a visual representation of the radiotracer's distribution and accumulation in the tumor and other organs.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the GRPR signaling pathway and a typical experimental workflow for biodistribution studies.
Caption: GRPR signaling pathway activation by an agonist and blockage by an antagonist.
Caption: Experimental workflow for preclinical biodistribution studies of radiolabeled peptides.
Discussion and Conclusion
The comparative data reveals that radiolabeled GRPR antagonists generally exhibit high and specific uptake in GRPR-positive tumors. A key differentiator among various antagonists lies in their clearance profiles and uptake in non-target organs, particularly the pancreas, which has physiological GRPR expression. For instance, while both [¹⁷⁷Lu]Lu-NeoBOMB1 and [¹⁷⁷Lu]Lu-RM2 show similar tumor uptake, [¹⁷⁷Lu]Lu-RM2 demonstrates significantly lower pancreatic uptake and a faster clearance from this organ.
Modifications to the peptide sequence or the chelator can significantly impact the biodistribution profile. As seen with RM2 derivatives, alterations can reduce pancreas uptake, which is a desirable characteristic for minimizing radiation dose to this sensitive organ during radionuclide therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 3. Side-by-side comparison of the two widely studied GRPR radiotracers, radiolabeled NeoB and RM2, in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging [thno.org]
In Vitro Comparison of the Anti-Proliferative Effects of Various GRPR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of various Gastrin-Releasing Peptide Receptor (GRPR) antagonists, supported by experimental data. GRPR, a G protein-coupled receptor, is overexpressed in several cancers and plays a crucial role in tumor growth and proliferation, making it a promising target for novel cancer therapies.
Introduction to GRPR and its Role in Cancer Proliferation
The Gastrin-Releasing Peptide Receptor (GRPR) is a key player in various physiological processes. In oncology, its overexpression is well-documented in a range of malignancies, including prostate, breast, lung, and pancreatic cancers. The binding of its ligand, gastrin-releasing peptide (GRP), to GRPR initiates a signaling cascade that promotes cell proliferation, survival, and migration. Consequently, GRPR antagonists, which block this interaction, are being actively investigated as potential anti-cancer agents. These antagonists can circumvent the growth-stimulatory effects of GRPR activation, offering a targeted therapeutic strategy.[1][2]
The GRPR Signaling Pathway in Cell Proliferation
Activation of GRPR by GRP triggers a cascade of intracellular events that drive cell proliferation. This signaling is primarily mediated through G proteins, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are central regulators of cell growth, survival, and division. GRPR antagonists exert their anti-proliferative effects by blocking the initiation of this signaling cascade.
Comparative Analysis of GRPR Antagonists
The anti-proliferative efficacy of various GRPR antagonists has been evaluated in numerous in vitro studies. While direct comparative studies are limited, data from individual assessments provide insights into their potential. The following table summarizes the available quantitative data on the anti-proliferative effects of selected GRPR antagonists.
| GRPR Antagonist | Cancer Cell Line(s) | Assay Type | Reported IC50 Value (µM) | Reference |
| GRPR antagonist-1 | PC3 (Prostate) | Cytotoxicity Assay | 4.97 | MedchemExpress |
| Pan02 (Pancreatic) | Cytotoxicity Assay | 4.36 | MedchemExpress | |
| HGC-27 (Gastric) | Cytotoxicity Assay | 3.40 | MedchemExpress | |
| GRPR antagonist-2 | HGC-27 (Gastric) | Cytotoxicity Assay | 0.77 | MedchemExpress |
| Pan02 (Pancreatic) | Cytotoxicity Assay | 2.5 | MedchemExpress |
Qualitative Anti-Proliferative Effects of Other Notable GRPR Antagonists:
-
RC-3095: This well-studied antagonist has demonstrated the ability to inhibit the bombesin-stimulated growth of Hs746T human gastric cancer cells in vitro.[3][4] It has also been shown to suppress the growth of MCF-7 MIII human breast cancer xenografts.[3] While specific IC50 values for proliferation are not consistently reported, its inhibitory action on DNA synthesis has been confirmed through [3H]thymidine incorporation assays.
-
PD176252: As a non-peptide antagonist, PD176252 has been shown to inhibit the growth and proliferation of lung cancer cells in a dose-dependent manner. Studies have highlighted its potential in mitigating cisplatin-induced nephrotoxicity through anti-inflammatory mechanisms, which may be linked to its anti-proliferative properties.
-
RM26: Primarily investigated for its application in cancer imaging and radionuclide therapy, the direct anti-proliferative effects of RM26 are less documented in terms of IC50 values. However, its role as a potent antagonist suggests that it inherently blocks the pro-proliferative signals of GRPR.
-
JMV4168: Similar to RM26, JMV4168 is predominantly studied in the context of theranostics. Radionuclide therapy using 177Lu-JMV4168 has been shown to decrease cell proliferation in vivo, underscoring the potential of targeting GRPR to control tumor growth.
Experimental Protocols for Assessing Anti-Proliferative Effects
Standardized in vitro assays are crucial for determining the anti-proliferative efficacy of GRPR antagonists. The two most common methods are the MTT and BrdU assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the GRPR antagonist for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of antagonist that inhibits cell proliferation by 50%).
BrdU (5-bromo-2'-deoxyuridine) Assay
This immunoassay directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the GRPR antagonist.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of S-phase cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a colorimetric or chemiluminescent substrate that reacts with the enzyme to produce a detectable signal.
-
Signal Measurement: Measure the signal using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the amount of DNA synthesis and is used to quantify cell proliferation and determine IC50 values.
Conclusion
GRPR antagonists represent a promising class of targeted therapies for cancers that overexpress this receptor. The available in vitro data, although varied in its quantitative depth, consistently demonstrates the anti-proliferative potential of these compounds. The antagonists effectively block the GRP-induced signaling pathways that are critical for cancer cell growth. Further head-to-head comparative studies using standardized protocols are warranted to definitively establish the relative potency of different GRPR antagonists and to guide the selection of lead candidates for further preclinical and clinical development.
References
- 1. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GRPR Antagonist-2 in a Laboratory Setting
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of GRPR antagonist-2, a potent gastrin-releasing peptide receptor (GRPR) antagonist used in cancer research.[1] While specific disposal instructions from the manufacturer are not publicly available, this document outlines a comprehensive protocol based on general best practices for the disposal of peptide-based research chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. As with all research chemicals where a specific Safety Data Sheet (SDS) is not readily accessible, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
No Ingestion: Do not eat, drink, or smoke in areas where chemicals are being handled.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
Step 1: Waste Identification and Classification
All waste generated from the use of this compound must be classified as chemical waste. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory supplies such as pipette tips, vials, and gloves.
-
Spill cleanup materials.
It is best practice to manage this as a chemical waste stream separate from regular trash.[2]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent potentially dangerous reactions.[2]
-
Solid Waste: Collect unused this compound powder and contaminated solid items (e.g., weigh boats, contaminated gloves, and paper towels) in a designated, leak-proof solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[3]
Step 3: Container Selection, Labeling, and Storage
Proper containment and labeling are critical for safe storage and disposal.
-
Container Requirements: Use containers that are chemically compatible with the waste, in good condition, and have secure, leak-proof closures. Plastic containers are often preferred for chemical waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added. The container should also be marked as "Hazardous Waste."
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. Keep containers closed except when adding waste.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS or a similar department to schedule a collection.
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink or in the regular trash. Improper disposal can lead to environmental contamination and significant legal penalties.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced before disposal as regular trash.
Summary of Handling and Disposal Information
| Aspect | Procedure | Reference |
| Personal Protective Equipment | Lab coat, safety glasses, chemical-resistant gloves | General Lab Safety |
| Waste Classification | Treat as hazardous chemical waste | |
| Solid Waste Segregation | Designated, labeled, leak-proof container for powder and contaminated items | |
| Liquid Waste Segregation | Separate, compatible, labeled container for solutions | |
| Sharps Waste Segregation | Designated, puncture-proof sharps container | |
| Container Labeling | Full chemical name, concentration, date, "Hazardous Waste" | General Lab Safety |
| Final Disposal | Contact institutional EHS for pickup; DO NOT dispose down the drain | |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste, deface label |
Experimental Workflow for Disposal
While specific experimental protocols for the neutralization of this compound are not publicly available, the primary and accepted "protocol" for the ultimate disposal of such peptide-based compounds is incineration under controlled conditions by a licensed waste disposal facility. This ensures the complete destruction of the biologically active peptide.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
